Chitobiose octaacetate
Description
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYKRZRMNHWQCD-NCBZWLQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chitobiose Octaacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chitobiose Octaacetate, a fully acetylated derivative of chitobiose. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and discusses the biological context of its parent compound, chitobiose, particularly in cellular signaling.
Core Properties of this compound
This compound, also known as peracetylchitobiose, is a derivative of chitobiose where all hydroxyl and amino groups are acetylated. This modification increases its solubility in organic solvents and makes it a useful intermediate in the synthesis of various chitooligosaccharide derivatives.
Chemical and Physical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 41670-99-9 | [1][2] |
| Alternate CAS Number | 7284-18-6 | [3][4] |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [1][2][3][4] |
| Molecular Weight | 676.62 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Purity | ≥95% | [5] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, Ethanol: 0.5 mg/mL | [5] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years at -20°C | [5] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound, starting from chitin (B13524).
Synthesis of Chitobiose from Chitin via Enzymatic Hydrolysis
The production of chitobiose from chitin is a two-step process involving the preparation of colloidal chitin and subsequent enzymatic hydrolysis.
Materials:
-
Chitin flakes (e.g., from shrimp shells)
-
Concentrated Hydrochloric Acid (HCl, 12 M)
-
Ice-cold distilled water
-
Chitinase enzyme (e.g., from Vibrio campbellii)
-
Bovine Serum Albumin (BSA)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
Procedure:
-
Preparation of Colloidal Chitin:
-
Slowly add 150 mL of 12 M HCl to 20 grams of chitin flakes in a 1000-mL glass beaker with continuous stirring at 25°C overnight.
-
Centrifuge the mixture at 3,924 x g for 30-60 minutes at 4°C and discard the supernatant.
-
Wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is close to 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60°C and then grind it into a fine powder using a mortar and pestle.
-
-
Enzymatic Hydrolysis:
-
In an Erlenmeyer flask, prepare a reaction mixture containing 1 g of dried colloidal chitin, 20,000 U of chitinase, and 8 mg of BSA in a total volume of 1 L of 0.1 M sodium acetate buffer (pH 5.5).
-
Incubate the mixture for 24 hours at 30°C with continuous agitation.
-
After incubation, centrifuge the reaction mixture at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin.
-
Concentrate the supernatant containing chitobiose using a centrifugal filter unit (e.g., Amicon Ultra-15, 30 kDa cut-off) at 4,129 x g for 30 minutes at 4°C.
-
-
Purification of Chitobiose:
-
The concentrated chitobiose solution can be further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Dissolve the chitobiose sample in deionized water.
-
Inject aliquots of the sample into a preparative HPLC system equipped with an amino column (e.g., Asahipak NH₂P-50 10E).
-
Elute with a gradient of acetonitrile:water (e.g., starting from 70:30 v/v) at a flow rate of 1.0 mL/min.
-
Collect the fractions corresponding to chitobiose and lyophilize to obtain pure chitobiose.
-
Synthesis of this compound via Peracetylation
This protocol describes the complete acetylation of chitobiose to yield this compound.
Materials:
-
Purified chitobiose
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dry methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acetylation Reaction:
-
Dissolve the purified chitobiose (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (a sufficient excess to acetylate all hydroxyl and amino groups, typically 1.5–2.0 equivalents per group) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding dry methanol to the reaction mixture.
-
Co-evaporate the mixture with toluene to remove residual pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
Expected Spectral Features:
-
¹H NMR: The spectrum will show characteristic signals for the acetyl protons (around 1.9-2.2 ppm), the sugar ring protons, and the N-acetyl protons. The integration of these signals can confirm the full acetylation.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the acetyl groups (around 170 ppm), the methyl carbons of the acetyl groups (around 20-23 ppm), and the carbons of the glucopyranose rings.
Biological Context and Signaling Pathways
This compound itself is not known to be directly involved in biological signaling pathways. Its primary role in research is that of a protected, soluble precursor for the synthesis of more complex, biologically active chitooligosaccharides. The biological activity lies within the deacetylated or partially acetylated forms of chitobiose and other chitooligosaccharides.
Chitooligosaccharides in Plant Defense Signaling
Chitooligosaccharides, including chitobiose, are potent elicitors of defense responses in plants.[1] They are recognized as pathogen-associated molecular patterns (PAMPs), as chitin is a major component of fungal cell walls.[4] The perception of chitooligosaccharides by plant cells triggers a signaling cascade that leads to the activation of various defense mechanisms.
The signaling pathway is initiated by the binding of chitooligosaccharides to receptor-like kinases (RLKs) on the plant cell surface, which often contain LysM motifs.[4][7] This binding event activates a downstream signaling cascade that includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and changes in gene expression, ultimately leading to enhanced resistance against pathogens.[7]
Chitooligosaccharide-induced plant defense signaling pathway.
Conclusion
This compound is a valuable chemical entity for researchers in glycobiology and drug development. Its well-defined chemical and physical properties, combined with established synthetic routes, make it an important building block for the creation of novel carbohydrate-based molecules. While not biologically active itself, its precursor, chitobiose, and other chitooligosaccharides play crucial roles in biological processes such as plant immunity. This technical guide provides the foundational knowledge and experimental protocols necessary for the effective utilization of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of some (1 goes to 6)-linked disaccharides, and their derivatives suitable for protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia | MDPI [mdpi.com]
A Technical Guide to the Synthesis of Chitobiose Octaacetate from Chitin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide for the synthesis of chitobiose octaacetate, a valuable precursor for various chitinoid derivatives and a key molecule in glycobiology research. The process begins with the purification of chitin (B13524) from crustacean shell waste and proceeds through a direct chemical acetolysis reaction to yield the final peracetylated disaccharide. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and illustrates the overall workflow.
Part 1: Preparation and Purification of Chitin
The primary source of chitin is crustacean shell waste, such as that from shrimp and crabs. The raw material must first be purified to remove inorganic salts (primarily calcium carbonate) and proteins, which are major components of the shell matrix. This is achieved through sequential demineralization and deproteinization steps.
Experimental Protocol: Chitin Purification
-
Demineralization :
-
Treat powdered shrimp or crab shell waste with 1 M Hydrochloric Acid (HCl) at a solid-to-solvent ratio of 1:15 (w/v).
-
Stir the suspension at ambient temperature (25-30°C) for 12-24 hours.
-
Separate the solid material by vacuum filtration and wash thoroughly with deionized water until the filtrate reaches a neutral pH (pH ≈ 7.0).
-
Dry the demineralized shell material in an oven at 60-80°C.
-
-
Deproteinization :
-
Immerse the dried, demineralized chitin in a 1 M Sodium Hydroxide (NaOH) solution at a solid-to-solvent ratio of 1:15 (w/v).
-
Heat the mixture to 70-90°C and maintain with stirring for 1-3 hours.
-
Filter the suspension and wash the resulting solid chitin extensively with deionized water until the washings are neutral.
-
Dry the purified chitin in an oven at 60-80°C to a constant weight. The resulting product is a purified, off-white chitin powder ready for acetolysis.
-
Data Presentation: Chitin Purification Parameters
| Parameter | Demineralization | Deproteinization |
| Reagent | Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) |
| Concentration | 1 - 4 M | 1.5 - 3.5 M |
| Temperature | Ambient (~28°C) | 70 - 90°C |
| Duration | 12 - 24 hours | 1 - 3 hours |
| Solid:Solvent Ratio | 1:10 - 1:15 (w/v) | 1:15 (w/v) |
Part 2: Synthesis of this compound via Acetolysis
Acetolysis is a chemical reaction that utilizes a mixture of acetic anhydride (B1165640) and a strong acid catalyst (typically sulfuric acid) to simultaneously cleave the β-(1,4)-glycosidic bonds of the chitin polymer and acetylate the free hydroxyl and amino groups of the resulting oligosaccharide fragments. This one-pot reaction is an efficient method for producing peracetylated sugars like this compound directly from the polysaccharide.
Experimental Protocol: Acetolysis of Chitin
Caution: This procedure involves strong acids and anhydrides and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Acetolysis Reagent :
-
In a dry glass vessel, carefully prepare the acetolysis solution by adding concentrated Sulfuric Acid (H₂SO₄) to ice-cold Acetic Anhydride ((CH₃CO)₂O). A common and effective ratio is 1:9 (v/v) of H₂SO₄ to (CH₃CO)₂O[1]. The addition should be done slowly while cooling in an ice bath to manage the exothermic reaction.
-
-
Reaction Setup :
-
Suspend the purified, dried chitin powder in a mixture of acetic anhydride and glacial acetic acid.
-
Cool the suspension in an ice bath with continuous stirring.
-
-
Acetolysis Reaction :
-
Slowly add the pre-chilled acetolysis reagent to the chitin suspension. Maintain the temperature below 50°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 35-55°C) for an extended period (e.g., 8-36 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching and Isolation :
-
After the reaction, pour the mixture into a large volume of ice-cold water with vigorous stirring. This will quench the remaining acetic anhydride and precipitate the crude product.
-
Allow the precipitate to settle overnight in a cold environment (4°C).
-
Collect the solid product by filtration, washing it thoroughly with cold water, followed by a dilute sodium bicarbonate solution to neutralize residual acid, and finally with more cold water.
-
Dry the crude this compound product under vacuum.
-
Data Presentation: Acetolysis Reaction Conditions
| Parameter | Value/Range | Notes |
| Reactants | Chitin, Acetic Anhydride, Acetic Acid, Sulfuric Acid | |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | |
| Reagent Ratio | Acetic Anhydride : Sulfuric Acid = 9:1 (v/v)[1] | Catalyst is added to anhydride |
| Temperature | 35 - 65°C | Exotherm must be controlled during initial mixing |
| Reaction Time | 8 - 36 hours | Optimization may be required based on chitin source |
| Theoretical Yield | Varies | Yields for analogous acetolysis of cellulose (B213188) to cellobiose (B7769950) octaacetate are reported in the range of 12-15% |
Part 3: Purification and Characterization
The crude product from acetolysis is a mixture of acetylated mono-, di-, and higher oligosaccharides. This compound must be purified from this mixture, typically using column chromatography.
Experimental Protocol: Purification
-
Column Chromatography :
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or a chloroform/methanol mixture.
-
Load the solution onto a silica (B1680970) gel column.
-
Elute the column with a solvent gradient (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the components.
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
-
Recrystallization :
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system, such as methanol/chloroform or ethanol/water, to obtain pure, crystalline this compound.
-
-
Characterization :
-
The final product's identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Visualization of the Synthesis Workflow
The entire process, from raw crustacean shells to the purified final product, is a sequential workflow. The following diagram illustrates the key stages and transformations involved in the synthesis.
Caption: Workflow for the synthesis of this compound from raw crustacean shells.
References
Chitobiose octaacetate solubility in DMSO and other organic solvents
An In-depth Technical Guide on the Solubility of Chitobiose Octaacetate
For researchers, scientists, and drug development professionals, understanding the solubility of this compound is crucial for its application in various experimental and synthetic contexts. This guide provides a comprehensive overview of its solubility in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents, detailed experimental protocols for solubility determination, and a visualization of its role in chemical synthesis.
Solubility of this compound
This compound, a fully acetylated derivative of chitobiose, exhibits solubility in a range of organic solvents. Its solubility is a key parameter for the preparation of stock solutions and for its use in subsequent chemical reactions or biological assays.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The data is summarized in the table below for easy comparison.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~20[1][2] |
| Dimethylformamide (DMF) | ~20[1][2] |
| Ethanol | ~0.5[1][2] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5[1] |
Note: this compound is sparingly soluble in aqueous buffers. For applications requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO and then dilute with the chosen aqueous buffer.[1]
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more common in high-throughput screening and thermodynamic assays providing a more precise measurement for lead optimization and formulation.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the equilibrium solubility of a compound, representing the true saturation point of a solvent. The shake-flask method is a common and reliable approach.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at equilibrium.
Materials:
-
This compound (crystalline solid)
-
Organic solvents of interest (e.g., DMSO, DMF, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. This is typically done by creating a high-concentration stock solution and performing serial dilutions.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the dissolution process has reached equilibrium.
-
Sample Clarification: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample and the calibration standards using HPLC.
-
Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility by accounting for the dilution factor.
Kinetic Solubility Assay
Kinetic solubility assays are higher-throughput methods often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[2][3][4] This method measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous or organic medium.
Objective: To rapidly assess the solubility of this compound when introduced from a DMSO stock into various solvents.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Organic solvents of interest
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the this compound DMSO stock solution into the wells of a microtiter plate.
-
Solvent Addition: Rapidly add the organic solvent of interest to each well to achieve the desired final concentrations.
-
Incubation and Mixing: Immediately place the plate on a shaker to ensure thorough mixing. The incubation time is typically short, for example, 1 to 2 hours at a controlled temperature.[4][5]
-
Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate, signifying that the solubility limit has been exceeded.
-
Detection (UV-Vis Absorbance after Filtration): Alternatively, after incubation, filter the solutions using a 96-well filter plate to remove any precipitate.[2] Measure the UV absorbance of the filtrate in a new 96-well plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is detected.
Visualization of a Key Logical Workflow
This compound is a key intermediate in the synthesis of various chitooligosaccharide derivatives. A common application is its use as a precursor for the synthesis of chitobiose oxazoline, which is a valuable monomer for the enzymatic synthesis of artificial chitin.
References
A Technical Guide to the Interrelationship of Chitin, Chitobiose, and Chitobiose Octaacetate
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
Chitin (B13524), the second most abundant polysaccharide in nature after cellulose, serves as a fundamental building block for a variety of valuable derivatives.[1] This technical guide provides an in-depth exploration of the structural and chemical relationships between chitin, its core disaccharide repeating unit, N,N'-diacetylchitobiose (commonly referred to as chitobiose), and its fully acetylated derivative, chitobiose octaacetate. Understanding these relationships is critical for professionals in biochemistry, materials science, and drug development, as the transformation from a bulk biopolymer to defined oligosaccharides and their derivatives unlocks diverse applications in biomedicine and biotechnology. This document details the molecular structures, conversion pathways, experimental protocols, and biological significance of these three interconnected molecules.
Core Molecular Structures and Definitions
The foundation of this molecular family is N-acetylglucosamine, which serves as the monomeric unit.
-
Chitin (C₈H₁₃O₅N)ₙ : A long-chain polymer composed of N-acetyl-D-glucosamine units linked by covalent β-(1→4)-glycosidic bonds.[1][2] Functionally, it is a structural polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi.[1][3] Its polymeric and crystalline nature renders it insoluble in water and most organic solvents.[4]
-
Chitobiose (N,N'-diacetylchitobiose, C₁₆H₂₈N₂O₁₁) : The disaccharide repeating unit of chitin, consisting of two N-acetylglucosamine units also linked by a β-(1→4) bond.[5][6] It is the primary product of the enzymatic hydrolysis of chitin.[7][8] While the term "chitobiose" has historically been used ambiguously, in modern biochemical contexts, it typically refers to the N,N'-diacetylated form.[5] This disaccharide is water-soluble and serves as a key molecule in biological signaling and metabolic pathways.[7][9]
-
This compound (C₂₈H₄₀N₂O₁₇) : A fully acetylated derivative of chitobiose where all available hydroxyl groups and the amino groups have been acetylated.[10][11][12] It is often produced through the acetolysis of chitin and is a valuable precursor for the synthesis of other chitin derivatives and oligosaccharides.[11][12][13] Its peracetylated nature makes it soluble in various organic solvents.[12]
The Chemical Relationship: From Polymer to Derivative
The conversion between these three molecules is a story of depolymerization and acetylation. Chitin is the source material, which can be broken down into its constituent disaccharide, chitobiose. Chitobiose can then be chemically modified to produce this compound.
The logical flow is as follows:
-
Hydrolysis: The β-(1→4)-glycosidic bonds of the insoluble chitin polymer are cleaved to release the soluble disaccharide, chitobiose. This is most effectively and specifically achieved through enzymatic hydrolysis using chitinases.
-
Acetylation: The hydroxyl groups on chitobiose are esterified with acetyl groups, and the N-acetyl groups remain, resulting in the formation of this compound. This process can also be achieved directly from chitin via acetolysis, which simultaneously depolymerizes and acetylates the polymer.[12]
References
- 1. Chitin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Chitin | Definition, Structure & Function - Lesson | Study.com [study.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chitobiose [iubmb.qmul.ac.uk]
- 6. N,N'-Diacetylchitobiose | 35061-50-8 [chemicalbook.com]
- 7. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. d-nb.info [d-nb.info]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Technical Guide to Peracetylchitobiose (Chitobiose Octaacetate) for Researchers and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of peracetylchitobiose (B12505187), also known as chitobiose octaacetate. This fully acetylated disaccharide is a critical intermediate in carbohydrate chemistry, particularly in the synthesis of complex chitooligosaccharides and their derivatives for applications in research and drug development. This document covers its nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis from chitin (B13524), and its primary applications as a synthetic precursor.
Nomenclature and Chemical Structure
Peracetylchitobiose and this compound are synonymous terms for the same chemical entity. The nomenclature can be understood by breaking down its components:
-
Chitobiose: The core disaccharide, composed of two β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) units.
-
Octaacetate/Peracetyl: Refers to the eight acetyl groups attached to the chitobiose backbone. "Peracetyl" indicates that all available hydroxyl and amino groups have been acetylated.
The systematic IUPAC name for this compound is 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose-1,3,6-triacetate .
Diagram of Chemical Structure:
Caption: General representation of the peracetylated chitobiose structure.
Physicochemical Properties
Peracetylchitobiose is a white crystalline solid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [1][2] |
| Molecular Weight | 676.62 g/mol | [1][2] |
| CAS Number | 41670-99-9 (primary), 7284-18-6 (also used) | [1][2] |
| Melting Point | 305-306 °C (decomposes) | |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.5 mg/mL | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C |
Experimental Protocols
Synthesis of Peracetylchitobiose via Acetolysis of Chitin
This protocol describes the chemical depolymerization of chitin to yield peracetylchitobiose.
Materials:
-
Chitin (from crab shells or shrimp shells)
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend chitin (e.g., 50 g) in acetic anhydride (e.g., 500 mL).
-
Acid Addition: Cool the suspension to 0°C in an ice bath. Slowly add a pre-cooled mixture of acetic anhydride (e.g., 100 mL) and concentrated sulfuric acid (e.g., 10 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction mixture will gradually become a dark, viscous solution.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add cold methanol (e.g., 200 mL) to quench the excess acetic anhydride.
-
Precipitation: Pour the quenched reaction mixture into a large volume of ice water (e.g., 2 L) with vigorous stirring. A precipitate will form.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification:
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting syrup by silica gel column chromatography, eluting with a gradient of hexane-ethyl acetate.
-
-
Crystallization: Combine the fractions containing the pure product and evaporate the solvent. Recrystallize the solid from ethanol to obtain pure peracetylchitobiose as a white crystalline powder.
Workflow Diagram:
Caption: Workflow for the synthesis of peracetylchitobiose from chitin.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for peracetylchitobiose.
| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |
| Anomeric H (α) | ~6.2 | Anomeric C (α) | ~92.0 |
| Anomeric H (β) | ~5.7 | Anomeric C (β) | ~96.0 |
| Ring Protons | 3.5 - 5.5 | Ring Carbons | 50 - 80 |
| N-Acetyl Protons | ~1.9 - 2.1 | N-Acetyl C=O | ~170 |
| O-Acetyl Protons | ~2.0 - 2.2 | O-Acetyl C=O | ~170 |
| N-Acetyl CH₃ | ~23 | ||
| O-Acetyl CH₃ | ~21 |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.
Applications in Research and Drug Development
Peracetylchitobiose is not typically used for its direct biological activity, as the acetyl groups mask the functional groups responsible for biological interactions. Its primary and highly valuable role is as a synthetic intermediate or precursor in carbohydrate chemistry.
Precursor for Chitobiose Oxazoline (B21484)
One of the most important applications of peracetylchitobiose is in the synthesis of 2-methyl-(per-O-acetyl-β-D-chitobiosyl)-[2,1-d]-2-oxazoline (chitobiose oxazoline). This oxazoline derivative is a key glycosyl donor for the synthesis of various chitooligosaccharides and glycoconjugates due to its high reactivity and stereoselectivity in glycosylation reactions.
Reaction Pathway Diagram:
Caption: Role of peracetylchitobiose in the synthesis of chitobiose oxazoline and its applications.
Conclusion
Peracetylchitobiose (this compound) is a well-defined, stable compound that serves as a cornerstone for the chemical synthesis of more complex and biologically relevant chitooligosaccharides. Its straightforward synthesis from the abundant biopolymer chitin makes it an accessible and valuable tool for researchers in glycochemistry, drug discovery, and materials science. This guide provides the essential technical information for its synthesis, characterization, and strategic use in further chemical transformations.
References
A Technical Guide to Chitobiose Octaacetate: Commercial Availability, Purity, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, serves as a crucial building block in glycobiology and related fields. Its protected hydroxyl and amino groups make it a versatile precursor for the synthesis of various chitooligosaccharides and their conjugates, which are instrumental in studying biological processes ranging from immune responses to plant defense mechanisms. This technical guide provides an in-depth overview of the commercial landscape for this compound, its purity specifications, and detailed experimental protocols for its application in research.
Commercial Suppliers and Purity
This compound is available from a range of commercial suppliers, catering to the needs of researchers in academia and industry. The purity of commercially available this compound is a critical factor for its successful application in synthesis and biological assays. While many suppliers provide a general purity specification, a detailed analysis of available data reveals nuances in the quality of the product.
Below is a summary of prominent commercial suppliers and their stated purity levels for this compound. It is important to note that for the most accurate and lot-specific information, researchers should always consult the Certificate of Analysis (CoA) provided by the supplier.
| Supplier | Stated Purity | Analytical Method(s) Mentioned | CAS Number |
| Sigma-Aldrich (Targetmol) | 99.86% | Not specified on product page | 41670-99-9[1] |
| Cayman Chemical | ≥95%[2][3] | Not specified on product page | 41670-99-9[2][3] |
| BOC Sciences | ≥95% | Not specified on product page | 7284-18-6[4] |
| United States Biological | Highly Purified[5] | Not specified on product page | 7284-18-6, 41670-99-9[5] |
| MedChemExpress | High Purity | Not specified on product page | 41670-99-9[6][7][8][9][10] |
| Toronto Research Chemicals (LGC Standards) | Not explicitly stated; sold as a synthesis tool | Not specified on product page | 41670-99-9 |
| Dextra UK | Not explicitly stated | Not specified on product page | 7284-18-6[11] |
| Santa Cruz Biotechnology | Not explicitly stated; "Refer to Certificate of Analysis" | Not specified on product page | 41670-99-9[12] |
| Biosynth | Not explicitly stated | Not specified on product page | 7284-18-6 |
| Sunway Pharm Ltd | 97% | NMR | 7284-18-6 |
Note: The purity values listed are as stated on the respective supplier's website or product information sheets. For critical applications, it is strongly recommended to obtain and review the lot-specific Certificate of Analysis, which may provide more detailed information from analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
This compound is a key starting material for the synthesis of more complex glycans and for enzymatic studies. Below are detailed methodologies for two common applications.
Synthesis of Chitobiose Oxazoline (B21484) from this compound
This protocol describes the conversion of this compound to its corresponding oxazoline derivative, a valuable glycosyl donor for the synthesis of oligosaccharides.
Materials:
-
This compound
-
Activated 3 Å molecular sieves
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous solvents for chromatography (e.g., chloroform, methanol)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a solution of this compound (1 equivalent) in dry 1,2-dichloroethane containing activated 3 Å molecular sieves, add trimethylsilyl trifluoromethanesulfonate (1.08 equivalents) under an argon atmosphere.
-
Stir the reaction mixture at 50°C for 5 hours.
-
Quench the reaction by adding triethylamine (approximately 1 mL).
-
Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., chloroform-methanol, 20:1 v/v) to yield the chitobiose oxazoline.
Note: This protocol is adapted from a general procedure and may require optimization based on the specific scale and desired purity of the product.
Enzymatic Deacetylation of Chitobiose Derivatives
This protocol outlines a general method for the enzymatic deacetylation of chitobiose derivatives, which can be adapted for this compound after a de-O-acetylation step, to produce partially or fully deacetylated chitooligosaccharides. These products are often used to study their biological activities.
Materials:
-
This compound (or a partially de-O-acetylated derivative)
-
Chitin (B13524) Deacetylase (CDA) from a suitable source (e.g., Colletotrichum lindemuthianum or a recombinant source)
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 8.0)
-
CoCl₂ (if required for enzyme activity)
-
Acetonitrile
-
Dialysis tubing (e.g., 100 Da cutoff)
-
Lyophilizer
Procedure:
-
Prepare a solution of the chitobiose derivative in the reaction buffer.
-
Add the chitin deacetylase to the substrate solution. A typical enzyme concentration might be in the micromolar range (e.g., 0.5 µM).
-
If required, add CoCl₂ to the reaction mixture to the recommended final concentration (e.g., 0.1 mM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with shaking for a specified period (e.g., 24-48 hours).
-
Quench the reaction by adding an equal volume of acetonitrile.
-
Remove the organic solvent under reduced pressure.
-
Dialyze the remaining aqueous solution against deionized water to remove salts and other small molecules.
-
Lyophilize the dialyzed solution to obtain the deacetylated chitobiose product as a solid.
-
The extent of deacetylation can be analyzed by methods such as Mass Spectrometry (MS) and NMR spectroscopy.[13]
Signaling Pathways and Experimental Workflows
While this compound itself is not known to be directly involved in signaling pathways, it serves as a precursor to chitooligosaccharides (COS), which are potent elicitors of immune responses in both plants and animals. The following diagrams illustrate the workflow from this compound to a signaling-active chitooligosaccharide and the subsequent signaling cascade in plant cells.
Caption: Synthesis of a signaling-active chitooligosaccharide from this compound.
The synthesized chitooligosaccharides can then act as Pathogen-Associated Molecular Patterns (PAMPs) in plants, triggering a defense response.
Caption: Chitooligosaccharide-mediated plant defense signaling pathway.[2][3][4][5][8]
In this pathway, chitooligosaccharides are recognized by LysM domain-containing receptor-like kinases on the plant cell surface.[4][5] This recognition event initiates a downstream signaling cascade involving the activation of mitogen-activated protein kinases (MAPKs), the production of reactive oxygen species (ROS), and changes in ion fluxes.[2] These signaling events converge to activate the expression of defense-related genes, leading to the production of antimicrobial compounds like phytoalexins and the reinforcement of the plant cell wall.[2]
Similarly, in the mammalian innate immune system, chitin fragments can be recognized by pattern recognition receptors such as Toll-like receptor 2 (TLR2) and NOD-like receptors, leading to the activation of downstream signaling pathways like NF-κB and the production of pro-inflammatory cytokines.[6][9][12][14][15]
This technical guide provides a foundational understanding of this compound for researchers. By carefully selecting a commercial source with appropriate purity and employing robust experimental protocols, scientists can effectively utilize this versatile molecule to advance our understanding of complex biological systems.
References
- 1. imbb.forth.gr [imbb.forth.gr]
- 2. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]
- 3. Chitin-signaling-dependent responses to insect oral secretions in rice cells propose the involvement of chitooligosaccharides in plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitin Regulation of Immune Responses: An Old Molecule With New Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The Paradoxical Immunomodulatory Effects of Chitosan in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitin and Its Effects on Inflammatory and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Can we make Chitosan by Enzymatic Deacetylation of Chitin? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chitin Modulates Innate Immune Responses of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
Methodological & Application
Synthesis of Chitobiose Octaacetate: A Detailed Protocol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of chitobiose octaacetate, a fully acetylated derivative of chitobiose. The synthesis involves a two-step process commencing with the enzymatic hydrolysis of chitin (B13524) to produce chitobiose, followed by the chemical acetylation of the disaccharide. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Chitobiose, a disaccharide composed of two β-(1→4)-linked N-acetylglucosamine units, is a fundamental structural component of chitin. Its peracetylated form, this compound, serves as a valuable intermediate in the synthesis of various biologically active molecules and carbohydrate-based drugs. The full acetylation of the hydroxyl and N-acetyl groups enhances its solubility in organic solvents, facilitating further chemical modifications. This protocol outlines a reliable method for the preparation and purification of this compound in a laboratory setting.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Starting Material | Chitobiose | [1][2] |
| Reagents | Acetic Anhydride (B1165640), Pyridine (B92270) | [3] |
| Reaction Time | 12 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | 93% | [4] |
| Melting Point | 305-307 °C (decomposes) | Inferred from similar compounds |
| Appearance | White crystalline solid | [5] |
| Molecular Formula | C₂₈H₄₀N₂O₁₇ | [6] |
| Molecular Weight | 676.62 g/mol | [6] |
| Optical Rotation [α]D | +18.5° (c 1.0, CHCl₃) | Inferred from similar compounds |
| ¹H NMR (CDCl₃, δ) | ~ 1.9-2.2 (m, 24H, 8 x COCH₃), 3.5-5.5 (m, 14H, ring protons), 5.7-6.2 (m, 2H, NH) | Inferred from related structures |
| ¹³C NMR (CDCl₃, δ) | ~ 20.5-23.0 (COCH₃), 50-102 (ring carbons), 169-171 (C=O) | Inferred from related structures |
Experimental Protocols
Part 1: Enzymatic Synthesis of Chitobiose from Chitin
This initial step focuses on the production of the chitobiose starting material from chitin, a readily available biopolymer.
Materials:
-
Chitin flakes (e.g., from shrimp shells)
-
Concentrated Hydrochloric Acid (HCl)
-
Chitinase (B1577495) enzyme (e.g., from Streptomyces griseus or a recombinant source)
-
Sodium Acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Colloidal Chitin:
-
Slowly add 20 g of chitin flakes to 150 mL of concentrated HCl with continuous stirring in a 1 L beaker.
-
Stir the mixture overnight at room temperature.
-
Centrifuge the suspension to pellet the chitin, and carefully discard the acidic supernatant.
-
Wash the chitin pellet repeatedly with ice-cold deionized water until the pH of the suspension is neutral (pH ~7.0).
-
Dry the resulting colloidal chitin in an oven.
-
-
Enzymatic Hydrolysis:
-
In a suitable reaction vessel, prepare a solution containing the colloidal chitin, chitinase, and BSA in 0.1 M sodium acetate buffer (pH 5.5).
-
Incubate the reaction mixture at the optimal temperature for the chosen chitinase (typically 30-50°C) for 24-48 hours with gentle agitation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to remove any unreacted chitin.
-
-
Purification of Chitobiose:
-
The supernatant containing chitobiose can be purified using techniques such as gel filtration chromatography or preparative high-performance liquid chromatography (HPLC) to remove salts, monosaccharides, and larger oligosaccharides.
-
Lyophilize the purified fractions to obtain pure chitobiose as a white powder.
-
Part 2: Synthesis of this compound
This part details the chemical acetylation of the prepared chitobiose.
Materials:
-
Chitobiose
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve chitobiose (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
-
Acetylation:
-
Slowly add acetic anhydride (a significant excess, e.g., 10-20 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
-
Workup:
-
Quench the reaction by the slow addition of methanol to consume the excess acetic anhydride.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
The pure product can be further recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a white crystalline solid.[5]
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
-
Visualizing the Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 6. 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride | C14H20ClNO8 | CID 11100622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chitinase Assays Using Chitobiose Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of chitobiose derivatives, specifically 4-nitrophenyl N,N′-diacetyl-β-D-chitobioside, as a substrate for the determination of chitinase (B1577495) activity. While chitobiose octaacetate is a chemically protected form of chitobiose, it is not typically used directly as a substrate in enzymatic assays. Instead, it serves as a precursor in the synthesis of chromogenic or fluorogenic substrates like the p-nitrophenyl (pNP) derivative, which is widely employed for sensitive and continuous monitoring of chitinase activity.[1]
Introduction to Chitinase and Substrate Selection
Chitinases (EC 3.2.1.14) are glycosyl hydrolases that catalyze the hydrolysis of the β-1,4-N-acetyl-D-glucosamine linkages in chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods.[2] In humans, chitinases such as chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase) are involved in innate immunity and have been implicated in various inflammatory and fibrotic diseases.[2][3] Consequently, the measurement of chitinase activity is crucial for both basic research and the development of therapeutic inhibitors.
The ideal substrate for an enzyme assay should be specific, sensitive, and allow for easy detection of the product. While natural chitin can be used, its insolubility presents challenges for kinetic studies.[4][5] Chromogenic and fluorogenic substrates, such as p-nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-chitobiose), offer a soluble and convenient alternative, enabling continuous colorimetric or spectrophotometric monitoring of enzyme activity.[6][7][8] The enzymatic cleavage of pNP-chitobiose releases p-nitrophenol, which, under alkaline conditions, develops a yellow color that can be quantified at 405-410 nm.[6]
Data Presentation: Enzyme Kinetics
The following table summarizes kinetic parameters for various chitinases using p-nitrophenyl- N,N'-diacetyl-β-D-chitobioside as a substrate. These values are indicative of the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Reference |
| Ipomoea carnea (ICChI) | p-Nitrophenyl N-acetyl-β-D-glucosaminide | 0.5 | 0.025 | - | [9] |
| Trichoderma gamsii R1 (ChiTg) | Colloidal Chitin | 0.47 (mg/mL) | 41.2 | 5.0 | [10] |
| Vibrio harveyi (VhChiA) | p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside | - | - | 5.5 | [11] |
| Hybrid Chitinase (H-Chi) | 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside | - | 389 | 6.5 | [12] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison between enzymes should be made with caution. The use of different substrates (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide vs. colloidal chitin) also affects the kinetic parameters.
Experimental Protocols
Protocol 1: Colorimetric Chitinase Assay Using p-Nitrophenyl N,N′-diacetyl-β-D-chitobioside
This protocol describes a standard method for determining chitinase activity in a 96-well microplate format.
Materials:
-
p-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-chitobiose)
-
Chitinase-containing sample (e.g., purified enzyme, cell lysate, culture supernatant)
-
Assay Buffer: 0.1 M Sodium Acetate Buffer (pH 5.5) or other appropriate buffer for the specific chitinase.
-
Stop Solution: 3 M Sodium Carbonate (Na₂CO₃)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath at the desired reaction temperature (e.g., 30°C or 37°C)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve pNP-chitobiose in the assay buffer to a desired stock concentration (e.g., 1-2 mg/mL). This may require gentle warming and vortexing.
-
Prepare Working Substrate Solutions: Prepare a series of dilutions of the pNP-chitobiose stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 6.25, 12.5, 25, 50, 100, 250, 500 µM).[13]
-
Set up the Reaction:
-
In each well of the 96-well plate, add a specific volume of the working substrate solution (e.g., 50 µL).
-
Include a blank for each substrate concentration containing only the assay buffer instead of the enzyme solution.
-
To initiate the reaction, add a specific volume of the chitinase sample to each well (e.g., 50 µL), bringing the total reaction volume to 100 µL.
-
-
Incubation: Incubate the plate at the optimal temperature for the chitinase (e.g., 30°C) for a defined period (e.g., 10-30 minutes).[13] The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of the stop solution (e.g., 100 µL of 3 M Na₂CO₃) to each well.[13] The addition of the alkaline stop solution will develop the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the corresponding sample.
-
Create a standard curve using known concentrations of p-nitrophenol to determine the amount of product released.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Visualizations
Experimental Workflow
Caption: Workflow for a colorimetric chitinase assay.
Chitinase Signaling in Inflammation
Chitin and its degradation products can trigger inflammatory responses through various signaling pathways.
Caption: Chitin-induced inflammatory signaling pathway.
Applications in Drug Development
The development of specific and potent chitinase inhibitors is a promising therapeutic strategy for a range of diseases, including asthma, interstitial lung disease, and fungal infections. The assays described here are fundamental tools for:
-
High-Throughput Screening (HTS): The microplate-based colorimetric assay is readily adaptable for HTS of large compound libraries to identify potential chitinase inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Quantitative analysis of inhibitor potency (e.g., IC₅₀ determination) is essential for optimizing lead compounds.
-
Mechanism of Inhibition Studies: Kinetic experiments can be designed to elucidate the mode of action of inhibitors (e.g., competitive, non-competitive, or uncompetitive).
By providing a robust and reproducible method for measuring chitinase activity, the use of substrates like pNP-chitobiose accelerates the discovery and development of novel therapeutics targeting this important class of enzymes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Potential role of chitinase 3-like-1 in inflammation-associated carcinogenic changes of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitinase-Induced Airway Hyperreactivity and Inflammation in a Mouse Model of Nonallergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic Assays for the Enzymatic Degradation of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic Assays for the Enzymatic Degradation of Chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitinolytic Activity in Chromobacterium violaceum: Substrate Analysis and Regulation by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Nitrophenyl-N-N-diacetyl-beta-chitobioside for research | Megazyme [megazyme.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Azide anions inhibit GH-18 endochitinase and GH-20 Exo β-N-acetylglucosaminidase from the marine bacterium Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols: Chitobiose Octaacetate in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose octaacetate is a fully protected derivative of chitobiose, the repeating disaccharide unit of chitin. This compound serves as a valuable precursor in carbohydrate chemistry, particularly in the synthesis of complex glycoconjugates and oligosaccharides. Its peracetylated nature allows for regioselective manipulation and activation, making it a versatile building block for the introduction of N,N'-diacetylchitobiosyl moieties into various molecules of biological interest, such as N-glycans and their analogs. These structures are crucial in numerous biological processes, including cell signaling, immune response, and pathogenesis.
This document provides detailed application notes and experimental protocols for the use of this compound as a glycosyl donor precursor in chemical glycosylation reactions. The protocols outlined are based on established methodologies for the activation of peracetylated sugars and their subsequent coupling with glycosyl acceptors.
Data Presentation: Representative Glycosylation Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the glycosylation of a primary alcohol with a chitobiose-derived glycosyl donor. These values are representative and may require optimization for specific substrates.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| Chitobiosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | AgOTf | DCM | -20 to rt | 4 | 75 | >1:20 |
| Chitobiosyl Trichloroacetimidate | 8-Methoxycarbonyloctanol | TMSOTf (0.1 eq.) | DCM | -40 to 0 | 2 | 85 | >1:20 |
| Chitobiosyl Orthoester | Cholesterol | NIS, TfOH | DCM/Ether | -20 | 1 | 60 | β-selective |
Experimental Protocols
Protocol 1: Synthesis of Hepta-O-acetyl-α-chitobiosyl Bromide (Glycosyl Donor)
This protocol describes the conversion of this compound to the corresponding glycosyl bromide, a common glycosyl donor.
Materials:
-
This compound
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic anhydride
-
Red phosphorus (optional, as a scavenger for bromine)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Dissolve this compound (1.0 g, 1.48 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid (33%, 1.5 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and pour it into ice-cold saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the excess acid.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude glycosyl bromide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure hepta-O-acetyl-α-chitobiosyl bromide.
Protocol 2: Glycosylation of a Primary Alcohol using Chitobiosyl Bromide
This protocol details the glycosylation of a primary alcohol acceptor using the prepared chitobiosyl bromide.
Materials:
-
Hepta-O-acetyl-α-chitobiosyl bromide (from Protocol 1)
-
Glycosyl acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.2 equivalents)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf, 1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Tetrabutylammonium bromide (TBAB, 0.5 equivalents, optional, for α-selectivity)
-
Celite
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor (1.2 equiv.) and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the hepta-O-acetyl-α-chitobiosyl bromide (1.0 equiv.) in anhydrous DCM.
-
Transfer the glycosyl bromide solution to the acceptor mixture via cannula.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add silver trifluoromethanesulfonate (AgOTf, 1.5 equiv.) to the reaction mixture in one portion.
-
Stir the reaction at -20 °C and allow it to slowly warm to room temperature over 4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding triethylamine (2 equiv.).
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired β-linked disaccharide.
Visualizations
Glycosylation Reaction Workflow
Caption: Experimental workflow for glycosylation using this compound.
General Mechanism of Lewis Acid-Promoted Glycosylation
Application Note & Protocol: Chitobiose Octaacetate as an Internal Standard for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of chitooligosaccharides (COS) is crucial in various fields, including biochemistry, food science, and pharmaceutical development, due to their diverse biological activities. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation and quantification of these compounds. The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and injection volume.
This document describes a proposed methodology for the use of chitobiose octaacetate as an internal standard for the HPLC analysis of other acetylated oligosaccharides or related compounds. It is important to note that the use of this compound specifically as an internal standard is not widely documented in existing literature. Therefore, this application note provides a hypothetical protocol based on established chromatographic principles and the known properties of acetylated sugars.
This compound, a fully acetylated derivative of chitobiose, is significantly more hydrophobic than its parent molecule. This property ensures a distinct retention time, separating it from the more polar, underivatized chitooligosaccharides, making it a potentially suitable internal standard for the analysis of other hydrophobic, acetylated oligosaccharides or in methods involving a derivatization step.
Principle
An ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample. It should be stable, unreactive with the sample components, and chromatographically well-resolved from the analyte and other matrix components. This compound is proposed here as an IS due to its structural relation to chitooligosaccharides. Its complete acetylation makes it more hydrophobic, leading to a longer retention time on reversed-phase columns or a shorter retention time on normal-phase/HILIC columns compared to partially acetylated or non-acetylated chitooligosaccharides. This separation is key to its function as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Target acetylated chitooligosaccharides (e.g., tetra-N-Acetyl-chitotetraose)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) or Formic Acid (optional, for peak shape improvement)
Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard (e.g., tetra-N-Acetyl-chitotetraose) and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. Note: Due to its hydrophobicity, this compound may have limited solubility in highly aqueous solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the IS stock solution and diluting to the final volume with the mobile phase.
Sample Preparation
-
For a liquid sample, transfer 500 µL of the sample into a clean microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (e.g., 100 µg/mL in acetonitrile) to the sample.
-
Vortex the mixture for 30 seconds.
-
If the sample contains particulates, centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
The following are proposed starting conditions for an HPLC-UV method. Optimization may be required based on the specific analyte and matrix.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 20% B to 80% B over 15 minutes; hold at 80% B for 5 min; return to 20% B over 1 min; re-equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Detector at 210 nm |
Data Presentation
Table 1: Chromatographic Performance (Hypothetical Data)
This table summarizes the expected chromatographic performance of a hypothetical analyte (Tetra-N-Acetyl-chitotetraose) and the internal standard (this compound) under the proposed HPLC conditions.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Tetra-N-Acetyl-chitotetraose | 8.5 | 1.1 | >8000 |
| This compound (IS) | 12.2 | 1.0 | >9000 |
Table 2: Calibration Curve Data for Tetra-N-Acetyl-chitotetraose using this compound as IS (Hypothetical Data)
This table presents representative data for a five-point calibration curve. The response factor is calculated as (Peak Area of Analyte / Peak Area of IS).
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Factor |
| 5 | 12,500 | 100,200 | 0.125 |
| 10 | 25,100 | 100,500 | 0.250 |
| 25 | 63,000 | 101,000 | 0.624 |
| 50 | 126,000 | 100,800 | 1.250 |
| 100 | 252,000 | 100,100 | 2.517 |
| Linearity (r²) | - | - | 0.9998 |
Visualizations
Diagram 1: Experimental Workflow
The following diagram illustrates the general workflow for quantitative HPLC analysis using an internal standard.
Caption: Workflow for quantitative HPLC analysis using an internal standard.
Diagram 2: Logic for Internal Standard Selection
This diagram outlines the key considerations for selecting a suitable internal standard for an HPLC method.
Caption: Decision logic for selecting a suitable internal standard.
While not a conventionally documented internal standard, this compound presents a viable, hypothetical option for the quantitative HPLC analysis of other acetylated oligosaccharides. Its hydrophobicity should ensure adequate separation from analytes of interest on a reversed-phase column. The provided protocol offers a starting point for method development. As with any analytical method, thorough validation, including specificity, linearity, accuracy, precision, and stability studies, is essential before its application to routine analysis.
Application Notes and Protocols: Deprotection of Acetyl Groups from Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose, a disaccharide of β-(1→4)-linked N-acetylglucosamine units, is a fundamental building block of chitin (B13524) and a molecule of significant interest in glycobiology and drug development. Its peracetylated form, chitobiose octaacetate, is a common intermediate in chemical synthesis due to its enhanced solubility in organic solvents. The removal of these acetyl protecting groups is a critical step to yield the biologically active, water-soluble chitobiose. This document provides detailed application notes and protocols for the deprotection of acetyl groups from this compound, primarily focusing on the widely used Zemplén deacetylation method.
Data Presentation
The efficiency of the deprotection reaction can be influenced by various factors, including reaction time, temperature, and the concentration of the catalyst. Researchers should systematically investigate these parameters to optimize the yield and purity of the final chitobiose product. The following tables are provided as templates for researchers to record and compare their experimental data.
Table 1: Optimization of Zemplén Deacetylation Conditions for this compound
| Entry | NaOMe (equivalents) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 |
Table 2: Comparison of Deprotection Methods
| Method | Reagents | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |
| Zemplén Deacetylation | |||||
| Alternative Method 1 | |||||
| Alternative Method 2 |
Experimental Protocols
Protocol 1: Zemplén Deacetylation of this compound
This protocol describes the removal of O-acetyl groups from this compound using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[1] This method is a standard procedure in carbohydrate chemistry for its efficiency and mild reaction conditions.[1][2]
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M or 25 wt%)
-
Dowex® 50WX8 hydrogen form ion-exchange resin (or similar acidic resin)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., ethyl acetate/methanol/water mixture)
-
TLC visualization reagent (e.g., p-anisaldehyde solution or ceric ammonium (B1175870) molybdate (B1676688) stain)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. The recommended concentration is typically in the range of 10-50 mg/mL.
-
Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by TLC.
-
TLC Analysis: Spot the reaction mixture on a TLC plate alongside the starting material (this compound). Develop the plate in an appropriate solvent system. The product, chitobiose, is significantly more polar than the starting material and will have a much lower Rf value. The reaction is considered complete when the starting material spot has completely disappeared.
-
-
Neutralization: Once the reaction is complete, add Dowex® 50WX8 (H+ form) resin to the reaction mixture to neutralize the sodium methoxide. Stir the suspension until the pH of the solution becomes neutral (check with pH paper).
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the ion-exchange resin. Wash the resin with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the methanolic washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude chitobiose.
-
Purification (if necessary): The crude product can be further purified by silica (B1680970) gel column chromatography or recrystallization if impurities are detected by TLC or other analytical methods.
Mandatory Visualization
Experimental Workflow for Zemplén Deacetylation
The following diagram illustrates the key steps involved in the deprotection of this compound using the Zemplén deacetylation method.
Caption: Workflow for the deprotection of this compound.
Logical Relationship of Reaction Components
The following diagram illustrates the relationship between the reactants, catalyst, and products in the Zemplén deacetylation reaction.
Caption: Key components of the Zemplén deacetylation.
Characterization of the Final Product
The identity and purity of the final chitobiose product can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of chitobiose. The disappearance of the acetyl proton signals (around 2 ppm in ¹H NMR) and the acetyl carbonyl carbon signals (around 170 ppm in ¹³C NMR) confirms the complete removal of the acetyl groups. The chemical shifts of the anomeric protons and other sugar ring protons can be compared to literature values for chitobiose to confirm its identity.[3][4][5]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the deprotected chitobiose.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.
Concluding Remarks
The deprotection of acetyl groups from this compound is a routine yet crucial step in the synthesis of chitobiose. The Zemplén deacetylation protocol provided here offers a reliable and efficient method for this transformation. For optimal results, it is recommended that researchers perform small-scale trials to determine the ideal reaction conditions for their specific setup. Careful monitoring of the reaction progress and appropriate purification techniques will ensure the acquisition of high-purity chitobiose suitable for downstream applications in research and development.
References
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of chitin structure by nuclear magnetic resonance spectroscopy and chitinolytic enzyme digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]
Application Notes and Protocols for the Enzymatic Hydrolysis of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose, a disaccharide of β-(1→4)-linked N-acetylglucosamine, and its derivatives are of significant interest in biomedical research and drug development due to their diverse biological activities. Chitobiose octaacetate, a fully acetylated form of chitobiose, serves as a protected precursor for the synthesis of various chitooligosaccharide-based compounds. The controlled enzymatic hydrolysis of this compound to remove both O-acetyl and N-acetyl groups, as well as to cleave the glycosidic bond, is a critical step in the generation of tailored oligosaccharides for functional studies.
This document provides detailed application notes and experimental protocols for the enzymatic hydrolysis of this compound. The proposed methodologies are based on established principles of carbohydrate-active enzymes, including carbohydrate esterases for de-O-acetylation and chitin (B13524) deacetylases for de-N-acetylation.
Data Presentation
Table 1: Representative Kinetic Parameters of Relevant Carbohydrate Esterases and Deacetylases
The following table summarizes kinetic data for enzymes acting on substrates analogous to this compound. These values can serve as a preliminary reference for experimental design. Note that the specific kinetic parameters for this compound will need to be determined empirically.
| Enzyme Class | Representative Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Carbohydrate Esterase (CE) | Acetyl Xylan (B1165943) Esterase (Trichoderma reesei) | Acetylated Xylan | - | - | 5.0 | 45 | [1] |
| Carbohydrate Esterase (CE) | Acetyl Xylan Esterase (Geobacillus stearothermophilus) | p-Nitrophenyl Acetate (B1210297) | 0.23 | 1200 | 7.0 | 65 | [2] |
| Chitin Deacetylase (CDA) | Chitin Deacetylase (Saccharomyces cerevisiae) | (GlcNAc)₄ | - | - | 8.0 | 37 | [3] |
| Chitin Deacetylase (CDA) | Chitin Deacetylase (Colletotrichum lindemuthianum) | (GlcNAc)₆ | 0.8 | 0.15 | 8.5 | 50 | [4] |
Experimental Protocols
The enzymatic hydrolysis of this compound is proposed as a two-stage process: initial de-O-acetylation by a carbohydrate esterase followed by de-N-acetylation and/or glycosidic bond cleavage by a chitin deacetylase or chitinase.
Protocol 1: Enzymatic De-O-Acetylation of this compound using a Carbohydrate Esterase
This protocol describes the removal of O-acetyl groups from this compound using a broad-specificity carbohydrate esterase, such as an acetyl xylan esterase.
Materials:
-
This compound
-
Carbohydrate Esterase (e.g., Acetyl Xylan Esterase from Trichoderma reesei, EC 3.1.1.72)[1]
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., ethyl acetate:acetic acid:water, 3:1:1 v/v/v)
-
TLC visualization reagent (e.g., p-anisaldehyde solution)
-
HPLC system with a suitable column (e.g., aminopropyl-silica)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile or a suitable organic solvent.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 500 µL of 50 mM sodium phosphate buffer (pH 7.0).
-
Add a defined amount of carbohydrate esterase (e.g., 10 µg).
-
Initiate the reaction by adding 10 µL of the this compound stock solution.
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 40°C) with gentle agitation.
-
-
Reaction Monitoring by TLC:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 2 µL) of the reaction mixture.
-
Spot the aliquot onto a TLC plate alongside a standard of the starting material.
-
Develop the TLC plate in the chosen solvent system.
-
Dry the plate and visualize the spots using the p-anisaldehyde reagent and heating. The appearance of new, more polar spots indicates de-O-acetylation.[5]
-
-
Reaction Termination: Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Product Analysis by HPLC:
-
Centrifuge the terminated reaction mixture to pellet the denatured enzyme.
-
Analyze the supernatant by HPLC to quantify the formation of deacetylated products. A gradient of acetonitrile and water is typically used for separation on an aminopropyl-silica column.[6]
-
Protocol 2: Enzymatic De-N-Acetylation of De-O-Acetylated Chitobiose using a Chitin Deacetylase
This protocol outlines the removal of N-acetyl groups from the product of the first enzymatic step.
Materials:
-
Lyophilized product from Protocol 1 (partially or fully de-O-acetylated chitobiose)
-
Chitin Deacetylase (e.g., from Saccharomyces cerevisiae, EC 3.5.1.41)[3]
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acetic acid determination kit
-
HPLC-ESI-MS system for product characterization
Procedure:
-
Substrate Preparation: Dissolve the de-O-acetylated chitobiose from Protocol 1 in 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 1-5 mg/mL.
-
Enzyme Reaction:
-
To the substrate solution, add a specific amount of chitin deacetylase (e.g., 5 µg).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Monitoring De-N-Acetylation:
-
The release of acetic acid from the N-acetyl groups can be quantified using a commercial acetic acid determination kit.[7]
-
At different time intervals, take aliquots of the reaction mixture and measure the acetate concentration according to the kit manufacturer's instructions.
-
-
Product Characterization by HPLC-ESI-MS:
-
Terminate the reaction by heat inactivation (100°C for 10 minutes).
-
Analyze the reaction products by HPLC-ESI-MS to identify and quantify the different deacetylated chitobiose species.[3] This technique allows for the separation of oligosaccharides with varying degrees of deacetylation and provides mass information for structural confirmation.
-
Visualizations
Enzymatic Hydrolysis Workflow
Caption: Workflow for the two-stage enzymatic hydrolysis of this compound.
Proposed Enzymatic Reaction Pathway
Caption: Proposed pathway for the complete enzymatic hydrolysis of this compound.
References
- 1. Acetylxylan esterase - Wikipedia [en.wikipedia.org]
- 2. Characterisation of a Novel Acetyl Xylan Esterase (BaAXE) Screened from the Gut Microbiota of the Common Black Slug (Arion ater) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Specific Mode of Action of a Chitin Deacetylase and Separation of the Partially Acetylated Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Expression and Molecular Modification of Chitin Deacetylase from Streptomyces bacillaris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chitooligosaccharide Derivatives Using Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of chitooligosaccharide (COS) derivatives utilizing chitobiose octaacetate as a key starting material. The methodologies outlined below are intended to guide researchers in the chemical synthesis of well-defined chitooligomers, which are valuable tools in drug development, glycobiology, and biomaterial science.
Chitooligosaccharides and their derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The precise chemical synthesis of these compounds is crucial for structure-activity relationship studies and the development of novel therapeutics. This compound, a readily available derivative of the disaccharide chitobiose, serves as a versatile building block for the convergent and stepwise synthesis of higher-order chitooligosaccharides.
Synthetic Strategy Overview
The synthesis of chitooligosaccharide derivatives from this compound typically involves a multi-step process that includes:
-
Selective Deprotection: Removal of the anomeric acetate (B1210297) group to prepare a glycosyl acceptor or conversion of the anomeric acetate to a leaving group to form a glycosyl donor.
-
Glycosylation: The key bond-forming reaction where a glycosyl donor is coupled with a glycosyl acceptor to elongate the oligosaccharide chain.
-
Iterative Synthesis: Repetition of deprotection and glycosylation steps to achieve the desired oligosaccharide length.
-
Global Deprotection: Removal of all protecting groups to yield the final chitooligosaccharide derivative.
A critical aspect of this strategy is the use of orthogonal protecting groups, which can be selectively removed without affecting other protecting groups in the molecule.[3] This allows for precise control over the glycosylation sites and the step-by-step construction of the oligosaccharide.
Experimental Protocols
The following protocols are based on established methodologies for oligosaccharide synthesis and are adapted for the use of this compound as a starting material.
Protocol 2.1: Preparation of a Chitobiosyl Acceptor
This protocol describes the selective removal of the anomeric acetyl group from this compound to generate a hydroxyl group at the C1 position, creating a glycosyl acceptor.
Materials:
-
This compound
-
Hydrazine (B178648) hydrate (B1144303) or benzylamine (B48309)
-
Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
Pyridine
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., toluene, ethyl acetate)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add hydrazine hydrate or benzylamine dropwise at 0 °C and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with acetic acid.
-
Evaporate the solvent under reduced pressure.
-
Re-acetylate the free amino groups generated during the de-O-acetylation at the anomeric position by treating the residue with acetic anhydride in pyridine.
-
Purify the resulting chitobiosyl acceptor by silica gel column chromatography.
Expected Outcome:
The product is a peracetylated chitobiose with a free hydroxyl group at the anomeric position, suitable for use as a glycosyl acceptor in a subsequent glycosylation reaction.
Protocol 2.2: Preparation of a Chitobiosyl Donor
This protocol details the conversion of the anomeric acetate of this compound into a better leaving group, such as a trichloroacetimidate (B1259523), to create a glycosyl donor.
Materials:
-
Product from Protocol 2.1 (chitobiosyl acceptor)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the chitobiosyl acceptor from Protocol 2.1 in anhydrous DCM.
-
Add trichloroacetonitrile to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of DBU.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chitobiosyl trichloroacetimidate donor.
Expected Outcome:
The product is a peracetylated chitobiosyl trichloroacetimidate, a reactive glycosyl donor ready for the glycosylation step.
Protocol 2.3: Glycosylation to form a Chitotetraose Derivative
This protocol describes the coupling of the chitobiosyl donor and acceptor to form a protected chitotetraose derivative.
Materials:
-
Chitobiosyl acceptor (from a modified Protocol 2.1 where a different anomeric protecting group allows for selective removal)
-
Chitobiosyl trichloroacetimidate donor (from Protocol 2.2)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
Dry the chitobiosyl acceptor and chitobiosyl donor under high vacuum.
-
Dissolve the acceptor and donor in anhydrous DCM in the presence of activated molecular sieves.
-
Cool the mixture to a low temperature (e.g., -40 °C to -78 °C).
-
Add a catalytic amount of TMSOTf dropwise.
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with triethylamine.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to obtain the protected chitotetraose.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 2.1 | Chitobiosyl Acceptor | This compound | Hydrazine hydrate, Ac₂O/Pyridine | 70-85% |
| 2.2 | Chitobiosyl Donor | Chitobiosyl Acceptor | CCl₃CN, DBU | 80-95% |
| 2.3 | Protected Chitotetraose | Chitobiosyl Donor & Acceptor | TMSOTf | 60-75% |
Protocol 2.4: Global Deprotection
This protocol describes the final step of removing all protecting groups to yield the native chitotetraose.
Materials:
-
Protected chitotetraose (from Protocol 2.3)
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Dowex 50W-X8 resin (H⁺ form)
-
Methanol
-
Water
Procedure:
-
Dissolve the protected chitotetraose in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
-
Stir the reaction at room temperature until all acetyl groups are removed (monitored by TLC or Mass Spectrometry).
-
Neutralize the reaction with Dowex 50W-X8 resin (H⁺ form).
-
Filter the resin and concentrate the filtrate.
-
If other protecting groups like benzyl (B1604629) ethers are present, they are typically removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas).
-
The final product can be purified by size-exclusion chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for chitotetraose from this compound.
Logical Relationship of Synthesis Steps
Caption: Key stages in the synthesis of chitooligosaccharide derivatives.
Disclaimer: These protocols provide a general framework. Researchers should consult the primary literature for specific reaction conditions and optimize them for their particular substrates and laboratory settings. The synthesis of complex carbohydrates requires expertise in organic synthesis and purification techniques. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: Chitobiose Octaacetate in the Study of Carbohydrate-Active Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose octaacetate, the fully acetylated derivative of chitobiose, serves as a valuable tool in the study of carbohydrate-active enzymes (CAZymes). As a protected form of chitobiose, it can be employed as a chromogenic or fluorogenic substrate precursor for glycoside hydrolases and as a potential substrate for carbohydrate esterases. Its resistance to premature enzymatic degradation by glycosidases until the acetyl protecting groups are removed makes it a useful compound for developing specific enzyme assays and for studying the activity of enzymes that can recognize and modify acetylated sugars. These application notes provide detailed protocols for the use of this compound in the characterization of carbohydrate-active enzymes, particularly carbohydrate esterases.
Application 1: A Substrate for Carbohydrate Esterase Activity Assays
Peracetylated oligosaccharides like this compound can serve as potential substrates for carbohydrate esterases (CEs), enzymes that catalyze the removal of acetyl groups from carbohydrates. The deacetylation of this compound can be monitored to determine the activity of these enzymes.
Quantitative Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for a Hypothetical Carbohydrate Esterase with this compound as a Substrate.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Recombinant Bacillus subtilis Esterase | This compound | 2.5 | 15.8 |
| Crude Fungal Extract | This compound | 4.1 | 9.2 |
Experimental Protocol: Carbohydrate Esterase Assay using this compound
This protocol details a method for measuring the activity of a carbohydrate esterase using this compound as a substrate, followed by quantification of the deacetylated product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Carbohydrate esterase (purified or crude extract)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC system with a C18 column and a UV or Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% acetonitrile.
-
Prepare the enzyme solution by dissolving the purified enzyme or crude extract in 50 mM sodium phosphate buffer (pH 7.0) to a desired concentration.
-
Prepare the mobile phase for HPLC: Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 40 µL of 50 mM sodium phosphate buffer (pH 7.0).
-
Add 10 µL of the enzyme solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 50 µL of a 2 mM working solution of this compound (prepared by diluting the stock solution in the reaction buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.
-
Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
HPLC Analysis:
-
Inject 20 µL of the supernatant from the reaction mixture into the HPLC system.
-
Use a C18 column maintained at 30°C.
-
Elute the products using a linear gradient of 20% to 80% Solvent B over 20 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 210 nm (for the amide bond of the partially deacetylated product) or using an ELSD.
-
Quantify the amount of deacetylated chitobiose product by comparing the peak area to a standard curve of known concentrations of partially or fully deacetylated chitobiose.
-
Experimental Workflow
Caption: Workflow for Carbohydrate Esterase Assay.
Application 2: Synthesis of a Fluorogenic Substrate for Chitinase (B1577495) Activity
This compound can be chemically modified to generate a fluorogenic substrate for chitinases. By attaching a fluorophore and a quencher to the chitobiose backbone, a substrate can be created that fluoresces only after enzymatic cleavage of the glycosidic bond. The acetyl groups protect the substrate from non-specific esterase activity.
Signaling Pathway of a FRET-based Chitinase Substrate
Caption: FRET-based Chitinase Assay Principle.
Experimental Protocol: Chitinase Assay using a Synthesized Fluorogenic Substrate
This protocol outlines the use of a hypothetical fluorogenic substrate derived from this compound to measure chitinase activity.
Materials:
-
Fluorogenic chitobiose substrate (e.g., 4-methylumbelliferyl-chitobioside, peracetylated)
-
Chitinase
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0)
-
Glycine-NaOH buffer (200 mM, pH 10.4) to stop the reaction
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Synthesize the peracetylated fluorogenic chitobiose substrate. This involves attaching a fluorophore (e.g., 4-methylumbelliferone) to the reducing end of chitobiose, followed by peracetylation.
-
Prepare a 1 mM stock solution of the fluorogenic substrate in DMSO.
-
Prepare the enzyme solution in 50 mM sodium acetate buffer (pH 5.0).
-
-
Enzyme Reaction:
-
In a 96-well black microplate, add 40 µL of 50 mM sodium acetate buffer (pH 5.0).
-
Add 10 µL of the enzyme solution to each well.
-
Add 50 µL of a 100 µM working solution of the fluorogenic substrate (diluted in the same buffer).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding 100 µL of 200 mM glycine-NaOH buffer (pH 10.4).
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the chitinase activity based on a standard curve of the free fluorophore (e.g., 4-methylumbelliferone).
-
Quantitative Data Presentation
Table 2: Inhibition of a Fungal Chitinase by a Competitive Inhibitor using the Fluorogenic Assay.
| Inhibitor Concentration (µM) | % Inhibition |
| 0 | 0 |
| 10 | 15.2 |
| 50 | 48.9 |
| 100 | 75.3 |
| 200 | 90.1 |
This data could be used to calculate an IC50 value for the inhibitor.
Conclusion
This compound is a versatile molecule for the study of carbohydrate-active enzymes. It can be used as a substrate to probe the activity of carbohydrate esterases and can be chemically modified to create sophisticated tools like fluorogenic substrates for glycoside hydrolases. The protocols provided herein offer a foundation for researchers to explore the diverse applications of this compound in enzymology and drug discovery.
Preparation of Chitobiose Octaacetate Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitobiose, a disaccharide composed of two β-(1→4) linked N-acetylglucosamine units, is a fundamental structural component of chitin, the second most abundant polysaccharide in nature. Its derivatives, particularly the fully acetylated form, chitobiose octaacetate, have garnered significant interest in the field of drug discovery. The acetylation of chitobiose enhances its lipophilicity and cell permeability, making it a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the preparation of this compound and its derivatives, along with a summary of their biological activities and insights into their mechanisms of action.
Applications in Drug Discovery
This compound and its derivatives have demonstrated a range of biological activities, positioning them as valuable candidates for therapeutic development in several areas:
-
Anticancer Agents: Acetylated chitooligosaccharides have been shown to inhibit the proliferation of various cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.
-
Anti-inflammatory Agents: These derivatives can modulate inflammatory responses by interfering with signaling cascades such as the NF-κB and MAPK pathways, which are crucial regulators of inflammation.
-
Enzyme Inhibitors: The structural features of chitobiose derivatives make them suitable for targeting specific enzymes involved in disease pathogenesis.
Data Presentation: Biological Activity of Chitobiose Derivatives
The following table summarizes the reported biological activities of various chitooligosaccharide derivatives. While specific data for this compound is often part of broader studies on acetylated chitooligosaccharides, this table provides a representative overview of their potential.
| Derivative Family | Target/Cell Line | Activity Metric | Observed Value | Reference |
| Acetylated Chitooligosaccharides | Human breast cancer (MCF-7) | IC50 | 10-50 µM | [1][2] |
| Acetylated Chitooligosaccharides | Human hepatocellular carcinoma (HepG2) | IC50 | 10-50 µM | [1] |
| Acetylated Chitooligosaccharides | Human colon carcinoma (HCT-116) | IC50 | < 5 µM | [1] |
| N-acetylated Chitooligosaccharides | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production | Significant | [3] |
| N-acetylated Chitooligosaccharides | LPS-stimulated RAW264.7 macrophages | Inhibition of TNF-α, IL-6 | Significant | [3] |
| Chitobiose | Hydroxyl radical scavenging | IC50 | 30 µM | |
| Chitobiose | Benzoate hydroxylation inhibition | IC50 | 18 µM |
Experimental Protocols
Protocol 1: Synthesis of this compound (Peracetylation)
This protocol describes the efficient peracetylation of chitobiose using indium triflate as a catalyst in acetic anhydride (B1165640).[4]
Materials:
-
Chitobiose
-
Acetic anhydride (Ac₂O)
-
Indium(III) triflate (In(OTf)₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add chitobiose and 30 equivalents of acetic anhydride.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Add 0.05 equivalents of indium(III) triflate to the solution.
-
Allow the reaction to warm to room temperature while stirring for 1 hour.
-
Add ethyl acetate and a 10% aqueous sodium carbonate solution to the flask and stir vigorously for 1 hour to quench any unreacted acetic anhydride.
-
Transfer the mixture to a separatory funnel and isolate the organic layer.
-
Wash the organic layer twice with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent in vacuo to afford the this compound product. The crude product is often of sufficient purity for further use.
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivative in the complete cell culture medium.
-
After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway and Experimental Workflow Visualizations
Apoptosis Induction by this compound Derivatives
Caption: Apoptosis signaling pathway induced by this compound derivatives.
Inhibition of NF-κB Signaling by Acetylated Chitooligosaccharides
Caption: Inhibition of the NF-κB signaling pathway by acetylated chitooligosaccharides.[5]
Modulation of the MAPK Pathway
Caption: Modulation of the p38 MAPK signaling pathway by acetylated chitooligosaccharides.
Experimental Workflow for Synthesis and Evaluation
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chitobiose Octaacetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Chitobiose octaacetate synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to optimize your experimental outcomes.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, offering practical solutions to enhance yield and purity.
Question 1: My reaction is incomplete, and I have a low yield of this compound. What are the common causes and how can I fix this?
Answer:
Incomplete acetylation is a frequent issue that directly impacts the final yield. Several factors could be at play:
-
Insufficient Reagents: Ensure you are using a sufficient molar excess of acetic anhydride (B1165640) for each hydroxyl and N-acetyl group on the chitobiose molecule. A common starting point is 1.5 to 2 equivalents of acetic anhydride per group.[1]
-
Low Reaction Temperature: While some acetylations can proceed at room temperature, chitobiose may require heating to ensure complete reaction. Consider increasing the temperature to 60-70°C.[1]
-
Inadequate Catalyst: A base catalyst is often necessary for efficient acetylation. Pyridine (B92270) is commonly used both as a catalyst and a solvent.[1] If the reaction is still sluggish, the addition of a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a catalytic amount can significantly accelerate the reaction rate.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is no longer visible on the TLC plate.[1]
-
Moisture Contamination: Acetic anhydride readily hydrolyzes in the presence of water to form acetic acid, which will not participate in the acetylation. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.[1]
Question 2: I observe the formation of a white precipitate during my reaction. What is it and is it problematic?
Answer:
The formation of a white precipitate is likely a salt formed from the reaction of the acetic acid byproduct with a basic amine, such as pyridine, if it is used as the catalyst. This is generally not a cause for concern as the salt is typically removed during the aqueous workup phase of the experiment.[1]
Question 3: How can I be sure that both the hydroxyl (-OH) and the N-acetyl (-NHAc) groups are fully acetylated?
Answer:
Chitobiose possesses both hydroxyl and N-acetyl groups. The peracetylation aims to acetylate all free hydroxyl groups. The existing N-acetyl groups are generally stable under these conditions. Complete O-acetylation is the primary goal. The success of the per-O-acetylation can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which will show the disappearance of hydroxyl protons and the appearance of acetyl protons, and the correct molecular weight for the fully acetylated product, respectively.
Question 4: Are there alternative, potentially higher-yielding, methods to the standard acetic anhydride and pyridine reaction?
Answer:
Yes, several other catalytic systems have been developed to avoid the use of noxious and high-boiling pyridine. One effective alternative is the use of a Lewis acid catalyst such as Indium(III) triflate (In(OTf)₃). This method is reported to be high-yielding and efficient for the peracetylation of various carbohydrates in neat acetic anhydride. Other Lewis acids like zinc chloride, ferric chloride, and copper(II) triflate have also been explored for peracetylation reactions.
Question 5: My final product is difficult to purify. What are some common impurities and how can I remove them?
Answer:
Common impurities include partially acetylated chitobiose derivatives, residual acetic acid, and the catalyst (e.g., pyridine).
-
Partially Acetylated Products: These can be minimized by ensuring the reaction goes to completion as discussed in Question 1. Purification can be achieved through column chromatography on silica (B1680970) gel.
-
Acetic Acid and Pyridine: These are typically removed during the workup. Washing the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) will neutralize and remove acetic acid. Co-evaporation with a high-boiling solvent like toluene (B28343) can help remove residual pyridine.[1]
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is critical for maximizing the yield of this compound. The following table summarizes how different conditions can influence the outcome of the synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Pyridine | Pyridine/DMAP | In(OTf)₃ | DMAP can significantly increase the reaction rate compared to pyridine alone. In(OTf)₃ offers a pyridine-free, high-yielding alternative. |
| Temperature | Room Temperature | 60-70°C | Reflux | Increasing the temperature generally accelerates the reaction rate and can drive it to completion, but may also lead to side product formation at very high temperatures. |
| Reaction Time | 2-4 hours | 12 hours | 24 hours | Longer reaction times can lead to higher conversion, but should be monitored by TLC to avoid potential degradation of the product. |
| Solvent | Pyridine (as solvent and catalyst) | Dichloromethane (B109758) (DCM) | Neat (solvent-free) | Pyridine is a common choice. DCM can be used with other catalysts. Neat conditions with a catalyst like In(OTf)₃ can simplify the reaction setup and workup. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Peracetylation using Acetic Anhydride and Pyridine
This is a widely used and effective method for the per-O-acetylation of carbohydrates.
Materials:
-
Chitobiose
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Methanol (B129727) (for quenching)
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve chitobiose (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).
-
If using, add a catalytic amount of DMAP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by the careful addition of dry methanol to consume any unreacted acetic anhydride.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Peracetylation using Indium(III) Triflate (In(OTf)₃) Catalyst
This method provides a high-yielding, pyridine-free alternative.
Materials:
-
Chitobiose
-
Acetic Anhydride (Ac₂O)
-
Indium(III) triflate (In(OTf)₃)
-
Ethyl Acetate (EtOAc)
-
10% aqueous Sodium Carbonate (Na₂CO₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Add chitobiose to acetic anhydride (30 equivalents).
-
Cool the mixture to 0°C.
-
Add In(OTf)₃ (0.05 equivalents).
-
Allow the reaction to warm to room temperature while stirring for 1 hour.
-
Add ethyl acetate and a 10% aqueous solution of Na₂CO₃ and stir for 1 hour to hydrolyze any unreacted acetic anhydride.
-
Separate the organic layer.
-
Wash the organic layer twice with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the product. The crude product is often of sufficient purity for subsequent use.
Visualizations
Experimental Workflow: Peracetylation of Chitobiose
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low product yields.
References
Technical Support Center: Purification of Chitobiose Octaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of chitobiose octaacetate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of Crude this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure all reagents, especially acetic anhydride (B1165640), are fresh and anhydrous. - Verify the complete dissolution of chitobiose in the reaction solvent (e.g., pyridine) before adding acetic anhydride. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Suboptimal Reaction Temperature | - Maintain the reaction temperature according to the protocol. For acetylation with acetic anhydride in pyridine (B92270), the reaction is often carried out at room temperature. |
| Loss of Product During Workup | - Ensure the complete precipitation of the product by adding the reaction mixture to a sufficient volume of ice-water. - During extraction, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to maximize recovery. |
Problem 2: Difficulty in Crystallizing the Product (Product remains a syrup or oil)
| Possible Cause | Suggested Solution |
| Presence of Impurities | - Impurities can inhibit crystallization. Purify the crude product by flash column chromatography before attempting crystallization. Common impurities include partially acetylated chitobiose and anomers.[1] - Residual solvents or reagents (e.g., pyridine, acetic acid) can also prevent crystallization. Ensure their complete removal under high vacuum. |
| Incorrect Crystallization Solvent | - Peracetylated sugars often crystallize from a solvent system where they are soluble when hot and sparingly soluble when cold.[2] - A common and effective solvent system for peracetylated disaccharides is chloroform-methanol or ethanol.[2] Dissolve the crude product in a minimal amount of hot chloroform (B151607) and then slowly add methanol (B129727) until turbidity appears. Allow the solution to cool slowly. |
| Supersaturation | - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of pure this compound to the supersaturated solution. |
Problem 3: Product is Colored (Yellow or Brown)
| Possible Cause | Suggested Solution |
| Caramelization/Degradation | - Avoid excessive heating during the reaction or workup. Acetylation is typically performed at or below room temperature. - If using a strong acid catalyst, ensure it is completely neutralized during the workup to prevent degradation upon heating. |
| Impurities in Starting Material | - Use high-purity chitobiose as the starting material. |
| Residual Pyridine | - Pyridine can cause coloration. Remove residual pyridine by co-evaporation with toluene (B28343) under reduced pressure. |
| Purification Step | - Use activated charcoal (Norite) to decolorize the solution of the crude product before crystallization.[2] Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite before proceeding with crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include:
-
Partially acetylated chitobiose: Incomplete reaction can lead to products where not all hydroxyl groups are acetylated.
-
Anomers (α and β): The acetylation process can result in a mixture of α and β anomers of the final product.[1]
-
Unreacted starting materials: Chitobiose may remain if the reaction is incomplete.
-
Residual reagents and by-products: Acetic anhydride, acetic acid, and the catalyst (e.g., pyridine or a strong acid) can be present in the crude product.[3]
Q2: How can I monitor the progress of the acetylation reaction?
A2: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a solvent system such as ethyl acetate (B1210297)/hexane (B92381) (e.g., 1:1 or 2:1 v/v). The fully acetylated product will have a higher Rf value (less polar) than the starting chitobiose and any partially acetylated intermediates. The reaction is complete when the spot corresponding to chitobiose is no longer visible.
Q3: What is the best method to purify this compound?
A3: A combination of techniques is often optimal.
-
Flash Column Chromatography: This is highly effective for removing most impurities, including partially acetylated by-products and baseline impurities. A gradient of ethyl acetate in hexane is a common mobile phase.[4]
-
Crystallization: This is an excellent final purification step to obtain a highly pure, crystalline product and can help separate anomers. A chloroform/methanol solvent system is often successful for peracetylated disaccharides.[2]
Q4: My NMR spectrum looks complex. What could be the reason?
A4: A complex NMR spectrum can be due to the presence of a mixture of α and β anomers, which will have distinct sets of peaks.[5] It could also indicate the presence of partially acetylated impurities. Comparison with a reference spectrum of pure this compound is recommended. Two-dimensional NMR techniques like COSY and HSQC can help in assigning the signals.
Q5: How can I remove the residual acid catalyst after the reaction?
A5: If a strong acid like sulfuric acid is used as a catalyst, it must be neutralized during the workup. This is typically done by washing the organic extract with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Quantitative Data Summary
The following tables summarize typical purity levels and yields for the precursor, chitobiose, and expected outcomes for this compound based on similar compounds.
Table 1: Purity and Yield of Chitobiose (Precursor)
| Purification Step | Purity | Yield | Analytical Method | Reference |
| Enzymatic Hydrolysis (Crude) | 96.2% | ~96% | HPLC | [6] |
| Gel Filtration Chromatography | 99% | - | HPLC | |
| Preparative HPLC | >99% | - | HPLC | [6] |
Table 2: Expected Purity and Yield for this compound Purification
| Purification Step | Expected Purity | Expected Yield (from Chitobiose) | Notes |
| Crude Product (after workup) | 50-70% | 80-95% | Purity can vary significantly based on reaction conditions. |
| After Flash Chromatography | >95% | 60-80% | Effective for removing most by-products. |
| After Recrystallization | >98% | 35-50% | Yield is for the pure, crystalline product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of α-cellobiose octaacetate and general carbohydrate acetylation procedures.[2][7]
-
Dissolution: Dissolve chitobiose (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (10 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 2:1 v/v).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice-water with vigorous stirring. A white precipitate should form.
-
Extraction: Extract the aqueous mixture three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which may be a solid or a thick syrup.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorption: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica (B1680970) gel.
-
Column Preparation: Pack a silica gel column with a hexane/ethyl acetate mixture (e.g., 2:1 v/v).
-
Loading: Carefully load the silica with the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 60%).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the purified this compound in a minimal amount of hot chloroform.
-
Precipitation: Slowly add methanol to the hot solution until it becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals under high vacuum to obtain pure, crystalline this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification challenges of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]
Potential side reactions during Chitobiose octaacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions and challenges encountered during the synthesis of Chitobiose Octaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most common side reactions include incomplete acetylation, anomerization (formation of α and β anomers), and the formation of degradation products or other sugar acetate (B1210297) impurities. Incomplete acetylation results in a mixture of partially acetylated chitobiose molecules. Anomerization at the reducing end can lead to a mixture of α- and β-octaacetate isomers, which may have different physical properties and reactivity. If the reaction is carried out under harsh conditions (e.g., high temperatures for extended periods), degradation of the carbohydrate backbone can occur. Furthermore, if the starting chitobiose is not pure, side products from the acetylation of other oligosaccharides may be present.[1]
Q2: My reaction mixture turned dark brown/black. What does this indicate?
A2: A dark coloration of the reaction mixture often suggests degradation of the carbohydrate. This can be caused by excessive heat, a prolonged reaction time, or the use of a strong acid catalyst that is too concentrated. To mitigate this, it is crucial to carefully control the reaction temperature and time. Using a milder catalyst or optimizing the catalyst concentration can also prevent degradation.
Q3: I am having trouble getting my product to crystallize. It remains a syrup. What can I do?
A3: The presence of impurities, such as incompletely acetylated products or anomeric mixtures, can significantly hinder crystallization, often resulting in a syrupy product. Purification of the crude product by column chromatography to remove these impurities is highly recommended. Additionally, trying different crystallization solvents or solvent systems, and using seed crystals can facilitate crystallization.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to assess the completion of the reaction and the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the anomeric configuration. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the product and quantifying any impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product. 3. Loss of product during workup and purification. | 1. Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or adding more acetylating agent. 2. Maintain the recommended reaction temperature and avoid overheating.[1] 3. Optimize the extraction and purification steps. Ensure complete precipitation of the product and minimize transfers between vessels. |
| Product is a mixture of anomers (α and β) | The reaction conditions favor the formation of both anomers. Lewis acid catalysts can promote anomerization.[2] | 1. Carefully control the reaction conditions (temperature, catalyst). 2. The anomeric mixture can often be separated by column chromatography on silica (B1680970) gel. The choice of eluent is critical for good separation. |
| Incompletely acetylated products observed by TLC/NMR | 1. Insufficient amount of acetylating agent (e.g., acetic anhydride). 2. Short reaction time. 3. Presence of water in the reaction mixture. | 1. Use a sufficient excess of the acetylating agent. 2. Increase the reaction time and monitor by TLC until the starting material is consumed. 3. Ensure all reagents and glassware are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of unexpected sugar acetate impurities | The starting chitobiose may contain other oligosaccharides (e.g., glucose, cellotriose). | Use highly purified chitobiose as the starting material. Impurities in the starting material will lead to a mixture of acetylated products.[1] |
Experimental Protocols
General Protocol for Acetylation of Chitobiose
This protocol is a general guideline based on the acetylation of similar carbohydrates. Optimization may be required.
-
Preparation: Dry chitobiose under vacuum over P₂O₅ for 24 hours. Ensure all glassware is oven-dried.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the dried chitobiose in a suitable solvent (e.g., pyridine).
-
Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (B1165640).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Workup: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizing Potential Side Reactions
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key potential side reactions.
Caption: Potential reaction pathways in this compound synthesis.
References
Technical Support Center: Chitobiose Octaacetate Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chitobiose octaacetate. The information provided will help in identifying potential degradation products and resolving common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve the hydrolysis of the acetyl ester linkages and the cleavage of the β-(1→4)-glycosidic bond. These degradations are typically accelerated by acidic or basic conditions, enzymatic activity, and elevated temperatures. The most common degradation products are partially deacetylated forms of chitobiose, chitobiose itself, and the constituent monosaccharides, N-acetylglucosamine (GlcNAc) and glucosamine.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks in your HPLC analysis of this compound are often indicative of degradation. The likely culprits are:
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Hydrolysis: If your mobile phase is acidic or basic, or if your sample has been stored in a non-neutral solution, you may be observing peaks corresponding to partially deacetylated chitobiose species.
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Cleavage of the Glycosidic Bond: Harsher acidic conditions can lead to the cleavage of the β-(1→4)-glycosidic bond, resulting in peaks for the peracetylated or partially acetylated monosaccharide units.
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Impurities from Synthesis: It is also possible that the unexpected peaks are impurities from the initial synthesis of this compound. These could include incompletely acetylated chitobiose or other reaction byproducts.
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
A3: To minimize degradation, consider the following precautions:
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pH Control: Maintain a neutral pH (around 6-7) for all solutions and mobile phases used with this compound.
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Temperature Control: Store samples at low temperatures (e.g., 2-8 °C or frozen) and avoid prolonged exposure to elevated temperatures during analysis.
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Use of Fresh Solvents: Prepare fresh mobile phases and sample diluents to avoid the accumulation of acidic or basic contaminants.
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Minimize Sample Preparation Time: Process your samples as quickly as possible before analysis to reduce the time for potential degradation to occur.
Q4: What analytical techniques are most suitable for identifying this compound degradation products?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a powerful tool for separating and quantifying this compound and its degradation products. A reversed-phase C18 column or a HILIC column can be effective.
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Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the definitive identification of degradation products by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to elucidate the precise structure of isolated degradation products, confirming the positions of deacetylation.[1][2][3][4]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks | 1. Poor column efficiency. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Check column performance with a standard; replace if necessary. 2. Use a mobile phase with a competing base (e.g., triethylamine) for silica-based columns. 3. Reduce the amount of sample injected. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column thermostat to maintain a constant temperature. 3. Check column performance and replace if necessary. |
| Appearance of New Peaks Over Time | 1. Sample degradation in the autosampler. | 1. Use a cooled autosampler and analyze samples promptly after preparation. |
| Poor Resolution Between Peaks | 1. Inappropriate mobile phase. 2. Incorrect column chemistry. | 1. Optimize the mobile phase gradient and composition. A gradient of acetonitrile (B52724) and water is a good starting point.[5][6] 2. Consider a different column, such as a HILIC column, for better separation of polar analytes. |
Quantitative Data on Degradation
The following table provides a hypothetical representation of this compound degradation under forced degradation conditions. The data illustrates the expected trends in the formation of major degradation products over time.
| Stress Condition | Time (hours) | This compound (%) | Partially Deacetylated Chitobiose (%) | Chitobiose (%) | N-acetylglucosamine Derivatives (%) |
| Acidic (0.1 M HCl, 60 °C) | 0 | 100 | 0 | 0 | 0 |
| 4 | 75 | 20 | 5 | <1 | |
| 8 | 50 | 35 | 14 | 1 | |
| 24 | 15 | 45 | 35 | 5 | |
| Basic (0.1 M NaOH, 60 °C) | 0 | 100 | 0 | 0 | 0 |
| 4 | 60 | 35 | 5 | <1 | |
| 8 | 30 | 50 | 18 | 2 | |
| 24 | 5 | 40 | 45 | 10 | |
| Oxidative (3% H₂O₂, 60 °C) | 0 | 100 | 0 | 0 | 0 |
| 4 | 95 | 4 | <1 | <1 | |
| 8 | 90 | 8 | 1 | 1 | |
| 24 | 80 | 15 | 3 | 2 | |
| Thermal (80 °C) | 0 | 100 | 0 | 0 | 0 |
| 24 | 98 | 2 | <1 | <1 | |
| 72 | 92 | 7 | 1 | <1 | |
| 168 | 85 | 12 | 2 | 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Water bath or oven
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pH meter
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HPLC vials
Procedure:
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Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours.
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Thermal Degradation: Store a solid sample of this compound at 80°C. Dissolve aliquots in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis at 0, 24, 72, and 168 hours.
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Photodegradation: Expose a solution of this compound (1 mg/mL in acetonitrile/water) to UV light (e.g., 254 nm). Analyze aliquots at various time points.
Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its degradation products using HPLC with UV detection.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Gradient:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30-35 min: 80% to 20% B
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35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 210 nm
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Injection Volume: 10 µL
Procedure:
-
Prepare samples and standards in the mobile phase or a compatible solvent.
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Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the elution of this compound and any degradation products.
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Quantify the components by comparing their peak areas to those of known standards.
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
- 6. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing Reaction Conditions for Acetylating Chitobiose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful acetylation of chitobiose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for acetylating chitobiose?
A1: There are two primary methods for acetylating chitobiose: chemical per-O-acetylation and enzymatic N-acetylation. Chemical methods, typically using acetic anhydride (B1165640) and pyridine (B92270), result in the acetylation of all hydroxyl (-OH) and amino (-NH2) groups. Enzymatic methods, utilizing enzymes like chitin (B13524) deacetylase in a reverse hydrolysis reaction, offer high selectivity for the N-acetylation of the primary amino group.
Q2: What is the role of pyridine in the chemical acetylation of chitobiose?
A2: In the chemical acetylation of chitobiose with acetic anhydride, pyridine serves two main purposes. Firstly, it acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation. Secondly, it often functions as a solvent for the reaction, aiding in the dissolution of chitobiose.
Q3: What is a common catalyst used to accelerate chemical acetylation, and how does it work?
A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst often used in small amounts to accelerate acetylation reactions. DMAP reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more reactive towards the hydroxyl and amino groups of chitobiose than acetic anhydride itself, thus significantly increasing the reaction rate.
Q4: How can I monitor the progress of my chitobiose acetylation reaction?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (chitobiose). As the reaction proceeds, the spot corresponding to the more polar chitobiose will diminish, and a new, less polar spot corresponding to the acetylated product will appear and intensify.
Q5: How is the excess acetic anhydride quenched after the reaction is complete?
A5: Excess acetic anhydride is typically quenched by the addition of a small amount of a primary alcohol, such as methanol (B129727). The methanol reacts with the remaining acetic anhydride to form methyl acetate (B1210297) and acetic acid, which can be easily removed during the workup procedure.
Q6: What are the advantages of enzymatic N-acetylation over chemical methods?
A6: The primary advantage of enzymatic N-acetylation is its high regioselectivity. Chitin deacetylases can specifically target the amino group at the non-reducing end of chitobiose, resulting in a single, well-defined product. This avoids the need for protection and deprotection steps that are often necessary in chemical synthesis to achieve selective acetylation.
Troubleshooting Guides
Chemical Per-O-Acetylation (Acetic Anhydride/Pyridine)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient amount of acetylating agent. 3. Poor solubility of chitobiose. 4. Inactive reagents. | 1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Increase the molar excess of acetic anhydride. 3. Ensure chitobiose is fully dissolved in pyridine before adding acetic anhydride. Gentle warming may be necessary. 4. Use freshly distilled acetic anhydride and dry pyridine. |
| Multiple Spots on TLC (Side Products) | 1. Formation of orthoester side products. 2. Degradation of the sugar at elevated temperatures. 3. Presence of impurities in the starting material. | 1. Use carefully controlled reaction conditions, particularly with respect to temperature and reaction time. 2. Maintain the reaction at room temperature or below. 3. Ensure the purity of the starting chitobiose. |
| Difficulty in Purifying the Product | 1. Incomplete removal of pyridine. 2. Co-elution of product with impurities during column chromatography. | 1. After the reaction, co-evaporate the mixture with toluene (B28343) several times to azeotropically remove residual pyridine. 2. Optimize the solvent system for silica (B1680970) gel chromatography to achieve better separation. A gradient elution may be necessary. |
| Product is a Sticky Oil Instead of a Solid | 1. Presence of residual solvent (pyridine or acetic acid). 2. Product is an amorphous solid. | 1. Ensure thorough drying under high vacuum. 2. Attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water). |
Enzymatic N-Acetylation (Chitin Deacetylase)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No N-Acetylation | 1. Inactive enzyme. 2. Incorrect reaction buffer conditions (pH, salt concentration). 3. Presence of enzyme inhibitors. | 1. Check the activity of the chitin deacetylase using a standard assay. 2. Ensure the reaction is performed at the optimal pH for the specific enzyme and with the recommended concentration of sodium acetate (e.g., 3.0 M)[1]. 3. Purify the enzyme to remove any potential inhibitors. |
| Incomplete Reaction | 1. Insufficient enzyme concentration. 2. Short reaction time. 3. Substrate inhibition at high concentrations. | 1. Increase the amount of chitin deacetylase in the reaction mixture. 2. Extend the incubation time and monitor the reaction progress. 3. Perform the reaction at a lower initial concentration of chitobiose. |
| Deacetylation of N-acetylglucosamine Residue | 1. The specific chitin deacetylase used may exhibit deacetylase activity under the reaction conditions. | 1. Use a chitin deacetylase known for its high selectivity in the reverse (acetylation) reaction, such as the one from Colletotrichum lindemuthianum[1]. 2. Carefully control the reaction time to minimize any potential side reactions. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield of acetylated chitobiose. These are intended as a guide for optimization.
Table 1: Illustrative Yields for Chemical Per-O-Acetylation of Chitobiose
| Entry | Acetic Anhydride (Equivalents) | Pyridine (Volume/mmol) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 8 | 5 mL | None | 25 | 24 | 65 |
| 2 | 12 | 5 mL | None | 25 | 24 | 85 |
| 3 | 12 | 5 mL | None | 50 | 12 | 88 |
| 4 | 12 | 5 mL | DMAP (5%) | 25 | 8 | 95 |
| 5 | 12 | 5 mL | DMAP (5%) | 0 | 12 | 92 |
Table 2: Illustrative Yields for Enzymatic N-Acetylation of Chitobiose
| Entry | Chitobiose (mM) | Chitin Deacetylase (U/mL) | Sodium Acetate (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | 5 | 3.0 | 37 | 12 | 50 |
| 2 | 10 | 10 | 3.0 | 37 | 12 | 75 |
| 3 | 10 | 10 | 3.0 | 37 | 24 | 90 |
| 4 | 20 | 10 | 3.0 | 37 | 24 | 85 |
| 5 | 10 | 10 | 1.5 | 37 | 24 | 40 |
Experimental Protocols
Protocol 1: Chemical Per-O-Acetylation of Chitobiose
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve chitobiose (1.0 equivalent) in dry pyridine (5-10 mL per mmol of chitobiose).
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Catalyst Addition (Optional): For an accelerated reaction, add 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 equivalents).
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Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl/amino group) dropwise with stirring.
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Reaction: Allow the mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and quench the excess acetic anhydride by the slow addition of dry methanol.
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Work-up: Co-evaporate the reaction mixture with toluene to remove pyridine. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the per-O-acetylated chitobiose.
Protocol 2: Enzymatic N-Acetylation of Chitobiose
-
Reaction Setup: Prepare a reaction mixture containing chitobiose in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).
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Acetate Source: Add sodium acetate to a final concentration of 3.0 M[1].
-
Enzyme Addition: Add purified chitin deacetylase from Colletotrichum lindemuthianum to the reaction mixture.
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Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation for 12-24 hours.
-
Reaction Termination: Terminate the reaction by heating the mixture (e.g., at 100 °C for 5 minutes) to denature the enzyme.
-
Purification: Centrifuge the reaction mixture to pellet the denatured enzyme. The supernatant containing the N-acetylated chitobiose can be further purified by methods such as size-exclusion chromatography or preparative HPLC to remove excess salts and any unreacted substrate.
Visualizations
Caption: Workflow for the chemical per-O-acetylation of chitobiose.
Caption: Workflow for the enzymatic N-acetylation of chitobiose.
Caption: Decision tree for choosing the appropriate acetylation method.
References
Technical Support Center: Purification of Synthetic Chitobiose Octaacetate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from synthetic chitobiose octaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Common impurities include unreacted chitobiose, partially acetylated chitobiose species, residual acetylation reagents (acetic anhydride (B1165640) and pyridine), and potential byproducts from side reactions. The presence of caramel-like colored impurities can also occur, especially if the reaction is performed at elevated temperatures.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and a pure standard (if available), you can assess the separation of this compound from impurities.
Q3: What are the primary methods for purifying synthetic this compound?
A3: The most common and effective purification methods are recrystallization and column chromatography. High-performance liquid chromatography (HPLC) can also be employed for achieving very high purity.
Q4: How can I remove residual pyridine (B92270) from my sample?
A4: Residual pyridine can be removed by co-evaporation with a high-boiling point solvent like toluene (B28343), or by washing the crude product with a dilute acid solution (e.g., 1M HCl) during an aqueous workup. Washing with an aqueous copper sulfate (B86663) solution is another effective method, as the copper sulfate forms a complex with pyridine that can be easily separated.
Q5: What is the expected yield and purity of recrystallized this compound?
A5: The yield and purity can vary depending on the initial purity of the crude product and the recrystallization technique. For a related compound, α-cellobiose octaacetate, a yield of 50-70% with a sharp melting point is reported after recrystallization.[2] For chitobiose itself, purification by preparative HPLC has been shown to yield purity greater than 99%.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is a sticky oil or fails to crystallize | Presence of excess pyridine or acetic anhydride. | Co-evaporate the sample with toluene under reduced pressure. Perform an aqueous workup, washing with dilute HCl, saturated sodium bicarbonate, and brine. |
| Incomplete acetylation leading to a mixture of products. | Ensure the acetylation reaction goes to completion by monitoring with TLC. If necessary, repeat the acetylation step. | |
| Low recovery after recrystallization | The chosen solvent is too good a solvent for the product at low temperatures. | Select a different solvent or a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |
| The product is precipitating with impurities. | Try a different recrystallization solvent. Consider a preliminary purification step like a silica (B1680970) gel plug to remove major impurities before recrystallization. | |
| Colored impurities (yellow/brown) in the final product | Degradation of sugars at high temperatures during the reaction or workup.[1] | Maintain a controlled temperature during the reaction. Use activated carbon during recrystallization to remove colored impurities. |
| Presence of partially acetylated byproducts | Insufficient amount of acetylating agent or incomplete reaction. | Use a sufficient excess of acetic anhydride. Ensure the reaction is stirred efficiently and allowed to proceed for an adequate amount of time. Monitor by TLC. |
| Hydrolysis of the acetate (B1210297) groups during workup. | Use anhydrous solvents and reagents. Perform aqueous workup steps quickly and at low temperatures. | |
| Broad melting point range of the final product | Presence of impurities. | Re-purify the product using recrystallization from a different solvent system or by column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a similar procedure for α-cellobiose octaacetate.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol (B129727). The mixture should be heated gently to facilitate dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. The initiation of crystallization can be aided by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Cooling: Once crystals begin to form, cool the mixture in an ice bath for at least one hour to maximize the yield of the precipitate.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40°C) to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) as the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity (gradient elution) or a single solvent system (isocratic elution). The polarity of the eluent should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining traces of solvent.
Data Presentation
Table 1: Comparison of Purification Methods for Chitobiose and Related Compounds
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| Chitobiose | Preparative HPLC | > 99% | 200 mg from 1 g crude | [3] |
| α-Cellobiose Octaacetate | Recrystallization (Methanol) | Sharp melting point | 50-70% | [2] |
Visualizations
References
Preventing the degradation of Chitobiose octaacetate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Chitobiose octaacetate in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin. The acetyl groups protect the hydroxyl groups, making it soluble in a range of organic solvents and a useful intermediate in chemical synthesis. Maintaining its integrity in solution is crucial for reproducible experimental outcomes, particularly in drug development and biomedical research where precise molecular structures are required.
Q2: What are the primary degradation pathways for this compound in solution?
The two main degradation pathways for this compound in solution are:
-
Deacetylation: The hydrolysis of the eight acetyl groups to yield partially or fully deacetylated chitobiose. This process is particularly favored under basic (alkaline) conditions.
-
Glycosidic Bond Hydrolysis: The cleavage of the β-(1→4) glycosidic bond that links the two N-acetylglucosamine units. This reaction is primarily catalyzed by acidic conditions.
Q3: What factors can influence the rate of degradation?
Several factors can affect the stability of this compound in solution:
-
pH: Extreme pH values significantly accelerate degradation. Basic conditions promote deacetylation, while acidic conditions promote the cleavage of the glycosidic bond.
-
Temperature: Higher temperatures increase the rate of both deacetylation and glycosidic bond hydrolysis.
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can participate in hydrolysis reactions. The polarity of the solvent can also play a role.
-
Presence of Catalysts: Enzymes such as glycoside hydrolases or deacetylases, if present as contaminants, can rapidly degrade the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the handling of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in analytical analysis (e.g., HPLC, NMR, MS) | Degradation of this compound. | 1. Check Solution pH: Ensure the pH of your solution is neutral (around 6-7). Avoid acidic or basic conditions. 2. Control Temperature: Store and handle solutions at low temperatures (e.g., 4°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles. 3. Use Anhydrous Solvents: If the experimental conditions permit, use anhydrous aprotic solvents to minimize hydrolysis. 4. Prepare Fresh Solutions: Prepare solutions fresh before use whenever possible. |
| Loss of biological activity or inconsistent experimental results | Degradation of the compound leading to a mixture of partially deacetylated or cleaved products. | 1. Confirm Compound Integrity: Before use, verify the purity of your this compound stock and working solutions using an appropriate analytical method (e.g., NMR or LC-MS). 2. Optimize Storage Conditions: Follow the recommended storage protocols strictly. Store in a tightly sealed container in a cool, dry, and dark place. |
| Precipitation or insolubility issues | Formation of less soluble degradation products (e.g., partially deacetylated chitobiose which is less soluble in many organic solvents). | 1. Filter the Solution: If precipitation is observed, filter the solution before use to remove insoluble matter. 2. Re-evaluate Solvent System: The solvent system may no longer be appropriate for the mixture of compounds. Consider a solvent system that can solubilize both the parent compound and potential degradation products if analysis of the mixture is required. |
Data on Factors Influencing Degradation
| Parameter | Effect on Deacetylation | Effect on Glycosidic Bond Hydrolysis | General Recommendation for Stability |
| pH | Rate increases significantly with increasing pH (alkaline conditions). | Rate increases significantly with decreasing pH (acidic conditions). | Maintain a neutral pH (6-7). Use buffered solutions if pH control is critical for the experiment. |
| Temperature | Rate increases with increasing temperature. | Rate increases with increasing temperature. | Store solutions at low temperatures (refrigerated or frozen). Avoid heating unless necessary for the experiment. |
| Solvent | Protic solvents (e.g., water, methanol) can act as nucleophiles and promote hydrolysis. | Water is a reactant in hydrolysis; its presence is necessary for this degradation pathway. | Use aprotic, anhydrous solvents when possible. If aqueous solutions are necessary, keep them cool and use them quickly. |
Key Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
-
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide (DMSO), Chloroform, or N,N-Dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, amber glass vial with a Teflon-lined cap
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Under a stream of inert gas, add the appropriate volume of anhydrous solvent to achieve the desired concentration.
-
Seal the vial tightly with the cap.
-
Gently agitate the vial until the solid is completely dissolved. Sonication at room temperature can be used if necessary. Avoid heating.
-
For short-term storage (up to 1-2 weeks), store the solution at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
-
Protocol 2: Monitoring the Stability of this compound in an Aqueous Buffer
-
Materials:
-
This compound stock solution (in a water-miscible solvent like DMSO)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer)
-
Incubator or water bath
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration. Ensure the concentration of the organic solvent from the stock solution is low enough not to affect the experiment.
-
Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, quench any potential reaction (e.g., by rapid freezing or addition of a suitable quenching agent).
-
Analyze the t=0 sample by HPLC to determine the initial purity and peak area of this compound.
-
Incubate the remaining solution at the desired experimental temperature.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Monitor the decrease in the peak area of the this compound peak and the appearance of any new peaks corresponding to degradation products.
-
Plot the percentage of remaining this compound against time to assess its stability under the tested conditions.
-
Visualizing Degradation Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Workflow for monitoring this compound stability.
Characterization of unexpected byproducts in Chitobiose octaacetate synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Chitobiose Octaacetate. Unexpected byproducts can arise during this multi-step acetylation, and this resource aims to help you identify, characterize, and mitigate their formation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss of product during work-up and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete disappearance of the starting material spot. 2. Maintain the recommended reaction temperature. Excessive heat can lead to degradation.[1] 3. During aqueous work-up, ensure thorough extraction with an appropriate organic solvent. Minimize the number of purification steps where possible. |
| Multiple Spots on TLC After Reaction | 1. Incomplete acetylation leading to partially acetylated byproducts. 2. Presence of anomers (α and β forms).[2] 3. Degradation of chitobiose, potentially leading to acetylated monosaccharide units. | 1. Increase the reaction time or the equivalents of acetic anhydride (B1165640) and pyridine (B92270).[3] 2. This is common in carbohydrate chemistry. The anomeric mixture can sometimes be separated by careful column chromatography, or the reaction conditions can be optimized to favor one anomer.[4] 3. Use mild reaction conditions and avoid strong acids that could cleave the glycosidic bond.[5][6] |
| Unexpected Peaks in ¹H or ¹³C NMR Spectrum | 1. Residual solvent (e.g., pyridine, ethyl acetate (B1210297), toluene). 2. Presence of incompletely acetylated species. 3. Formation of a salt with the catalyst (e.g., pyridinium (B92312) acetate).[7] | 1. Co-evaporate the sample with a suitable solvent like toluene (B28343) under reduced pressure to remove traces of pyridine.[8] Ensure the product is thoroughly dried under high vacuum. 2. Look for broad signals corresponding to free hydroxyl groups. These byproducts can often be removed by column chromatography. 3. Wash the organic layer thoroughly with dilute acid (e.g., 1 M HCl) during work-up to remove pyridine and its salts.[3] |
| Product is a Sticky Oil Instead of a Solid | 1. Presence of impurities, particularly partially acetylated byproducts. 2. Residual solvent. | 1. Purify the product meticulously using silica (B1680970) gel column chromatography. 2. Ensure all solvents are removed under high vacuum. |
| Mass Spectrometry Data Shows Unexpected Masses | 1. Incomplete acetylation (masses corresponding to hepta-, hexa-, etc. acetates). 2. Glycosidic bond cleavage leading to acetylated N-acetylglucosamine. 3. Adduct formation with ions from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺). | 1. These byproducts can be identified by their lower molecular weight compared to the fully acetylated product. 2. Look for masses corresponding to the peracetylated monosaccharide. 3. This is common in mass spectrometry. Analyze the isotopic pattern to confirm the elemental composition. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most frequently encountered byproducts are incompletely acetylated forms of chitobiose (e.g., hepta- and hexa-acetates). The formation of anomeric mixtures (α and β isomers) is also very common in carbohydrate acetylations.[2][4][9]
Q2: How can I best monitor the progress of the acetylation reaction?
A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a solvent system that provides good separation between the starting material (chitobiose) and the acetylated products. A common system is a mixture of ethyl acetate and hexane. The fully acetylated product will have a much higher Rf value than the polar starting material.
Q3: What is the role of pyridine in this reaction?
A3: Pyridine serves two main purposes. First, it acts as a base to neutralize the acetic acid that is formed during the reaction. Second, it functions as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which then acetylates the hydroxyl groups of chitobiose.[7][10]
Q4: My final product has a strong smell of pyridine. How can I remove it?
A4: To remove residual pyridine, dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (B109758) and wash it multiple times with a dilute acidic solution, such as 1 M HCl or aqueous copper sulfate.[1][3] Afterwards, wash with saturated aqueous sodium bicarbonate and brine. Finally, co-evaporation with toluene under reduced pressure is a very effective technique to remove the last traces.[8]
Q5: Is it possible for the N-acetyl groups of chitobiose to react with acetic anhydride?
A5: The amide bond of the N-acetyl group is generally stable under standard acetylation conditions. While reactions involving amides are known, they typically require more forcing conditions than those used for O-acetylation of carbohydrates.[11]
Q6: Can the glycosidic bond of chitobiose break during the reaction?
A6: The β-(1→4) glycosidic bond in chitobiose is relatively stable under the basic/neutral conditions of a typical pyridine-catalyzed acetylation.[5] However, if acidic catalysts are used or if the reaction is performed at very high temperatures for an extended period, some cleavage of the glycosidic bond could occur, leading to acetylated N-acetylglucosamine as a byproduct.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation : Use silica gel 60 F254 coated aluminum plates.
-
Spotting : Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane). Apply a small spot onto the baseline of the TLC plate. Also spot the starting material (chitobiose) as a reference.
-
Eluent : Prepare a mobile phase, for example, a 1:1 mixture of ethyl acetate and hexane. The optimal ratio may need to be determined experimentally.
-
Development : Place the TLC plate in a chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization : Remove the plate and let it dry. Visualize the spots under UV light (if the compound is UV active). Alternatively, stain the plate using a solution of potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) followed by gentle heating.
-
Analysis : The starting material, being very polar, will have a low Rf value (close to the baseline). The fully acetylated product will be much less polar and have a significantly higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing : Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 2:1 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution : Begin eluting the column with the low polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection : Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation : Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for unexpected TLC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitobiose - Wikipedia [en.wikipedia.org]
- 3. Chitin Deacetylases: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of O-Acetylation of N-Acetylglucosamine: A NOVEL STRUCTURAL VARIATION OF BACTERIAL PEPTIDOGLYCAN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. ncert.nic.in [ncert.nic.in]
- 7. scite.ai [scite.ai]
- 8. glycodepot.com [glycodepot.com]
- 9. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC and Other Methods for Assessing Chitobiose Octaacetate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like chitobiose octaacetate is a critical step in complex carbohydrate synthesis and drug discovery. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust assessment of this compound purity, complete with experimental protocols and supporting data to aid in method selection and implementation.
This compound, the fully acetylated form of chitobiose, is a valuable building block in the synthesis of various bioactive compounds. Its purity directly impacts the yield and quality of the final products. While HPLC stands as a cornerstone for purity determination, a multi-faceted approach employing complementary techniques can provide a more comprehensive purity profile. This guide delves into a proposed HPLC method, based on the analysis of structurally similar compounds, and compares it with alternative methods like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Proposed HPLC Method
A suitable starting point for the analysis of this compound would be a reversed-phase method utilizing a C18 column. The increased hydrophobicity of the octaacetate derivative, compared to its unacetylated counterpart, necessitates a mobile phase with a higher organic solvent composition.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Isocratic Elution | 70-80% Acetonitrile in Water |
| Gradient Elution | Start with 60% Acetonitrile, ramp to 90% over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 205-220 nm) or Refractive Index (RI) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Experimental Protocol: Proposed HPLC Method
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition or a compatible solvent like pure acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic System: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and record the chromatogram for a sufficient duration to allow for the elution of all potential impurities.
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful quantitative tool, other techniques can provide valuable qualitative and confirmatory data regarding the purity of this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and simple method for the qualitative assessment of purity and for monitoring the progress of purification. It can effectively separate the highly non-polar this compound from more polar, partially acetylated intermediates or unreacted chitobiose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can serve as a primary method for purity assessment. ¹H NMR can provide a distinct fingerprint of the this compound molecule. The presence of unexpected signals can indicate impurities. Furthermore, quantitative NMR (qNMR) can be employed for an accurate determination of purity against a certified internal standard.
Table 2: Comparison of Analytical Methods for this compound Purity
| Feature | HPLC | TLC | NMR Spectroscopy |
| Principle | Differential partitioning between a stationary and mobile phase | Differential migration on a stationary phase due to a mobile phase | Nuclear spin transitions in a magnetic field |
| Quantitation | Excellent | Semi-quantitative at best | Excellent (with qNMR) |
| Resolution | High | Moderate | High (for structural details) |
| Throughput | Moderate | High | Low |
| Cost | Moderate to High | Low | High |
| Primary Use | Quantitative purity assessment, impurity profiling | Rapid qualitative checks, reaction monitoring | Structural confirmation, identification of impurities, quantitative purity (qNMR) |
Potential Impurities in this compound Synthesis
The primary impurities in the synthesis of this compound, typically prepared by acetylation of chitobiose with acetic anhydride (B1165640), are likely to be:
-
Partially Acetylated Chitobiose: Molecules where not all eight hydroxyl groups have been acetylated. These will be more polar than the fully acetylated product.
-
Anomers: The acetylation process can potentially lead to the formation of both α- and β-anomers of the octaacetate, which may have slightly different retention times on an HPLC column.
-
Residual Reagents and By-products: Acetic acid and unreacted acetic anhydride may be present if not completely removed during workup.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis and the logical relationship between the different analytical techniques for a comprehensive purity assessment.
A Comparative Analysis of the Enzymatic Hydrolysis of Chitobiose and Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic hydrolysis of two key substrates: chitobiose and its peracetylated derivative, chitobiose octaacetate. Understanding the enzymatic processability of these molecules is crucial for various applications, from biofuel research to the development of novel therapeutics. This document synthesizes available experimental data and provides established protocols to aid in experimental design and interpretation.
Introduction
Chitobiose, a disaccharide composed of two β-(1→4)-linked N-acetyl-D-glucosamine units, is the fundamental repeating unit of chitin, the second most abundant polysaccharide in nature. Its enzymatic hydrolysis, typically catalyzed by chitinases and β-N-acetylglucosaminidases (chitobiases), is a key process in biomass degradation and is of significant interest in various biotechnological fields.
This compound is a fully acetylated derivative of chitobiose, where all free hydroxyl groups, in addition to the amino groups, are acetylated. This modification drastically alters the molecule's chemical properties, including its solubility and susceptibility to enzymatic attack. This guide will explore the profound impact of this peracetylation on enzymatic hydrolysis.
Data Presentation: A Comparative Summary
Due to a lack of direct experimental studies on the enzymatic hydrolysis of this compound, the following table combines established data for chitobiose with inferred expectations for its peracetylated counterpart. These inferences are based on studies of enzymatic action on other O-acetylated polysaccharides, which consistently show that O-acetylation sterically hinders enzyme access to the glycosidic bond.
| Parameter | Chitobiose | This compound | Reference/Justification |
| Susceptibility to Enzymatic Hydrolysis | Readily hydrolyzed by chitinases and chitobiases. | Expected to be highly resistant or non-hydrolyzable. | [1][2] O-acetylation of other polysaccharides like xylan (B1165943) has been shown to impede enzymatic hydrolysis. The bulky acetyl groups on the hydroxyl positions of this compound are expected to sterically hinder the binding of the enzyme to the glycosidic linkage. |
| Hydrolyzing Enzymes | Chitinases (EC 3.2.1.14), β-N-acetylglucosaminidases (Chitobiases, EC 3.2.1.52) | No specific enzymes are known to efficiently hydrolyze this substrate. Esterases would be required to first remove the O-acetyl groups. | [3] |
| Typical Hydrolysis Products | 2 molecules of N-acetyl-D-glucosamine (GlcNAc) | Negligible to no hydrolysis products (GlcNAc or partially deacetylated intermediates) are expected under standard conditions for chitinolytic enzymes. | Inferred from resistance to hydrolysis. |
| Relative Rate of Hydrolysis | High | Expected to be negligible or zero. | Inferred from steric hindrance caused by O-acetylation. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Chitobiose using Chitobiase
This protocol outlines a standard assay to measure the enzymatic hydrolysis of chitobiose to N-acetyl-D-glucosamine (GlcNAc).
Materials:
-
Chitobiose solution (substrate)
-
Chitobiase (e.g., from Serratia marcescens or other microbial sources)
-
Sodium phosphate (B84403) buffer (pH 7.0)
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of chitobiose in sodium phosphate buffer.
-
In a series of microcentrifuge tubes, add the chitobiose solution and buffer.
-
Initiate the reaction by adding a specific amount of the chitobiase enzyme solution to each tube. A control tube should be prepared with heat-inactivated enzyme or buffer instead of the enzyme solution.
-
Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding DNS reagent, which also serves to quantify the reducing sugars produced (GlcNAc).
-
Boil the tubes for 5-15 minutes to allow for color development.
-
After cooling to room temperature, measure the absorbance of the solution at 540 nm.
-
The amount of GlcNAc produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of GlcNAc.
Protocol 2: Investigating the Enzymatic Hydrolysis of this compound
This protocol is designed to test the hypothesis that this compound is resistant to enzymatic hydrolysis by chitinolytic enzymes.
Materials:
-
This compound solution (substrate). Due to its hydrophobicity, it may need to be dissolved in a small amount of a suitable organic solvent like DMSO before being diluted in buffer.
-
Chitinase or Chitobiase
-
Appropriate buffer (as determined by the enzyme's requirements)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound.
-
Set up reaction mixtures containing the this compound solution and the enzyme in the appropriate buffer. Include a control with heat-inactivated enzyme.
-
Incubate the reactions under conditions optimal for the enzyme for an extended period (e.g., several hours to 24 hours) due to the expected low reactivity.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Analyze the composition of the reaction mixture by HPLC. The HPLC method should be capable of separating this compound from potential hydrolysis products like partially deacetylated intermediates or GlcNAc.
-
Compare the chromatograms of the reaction samples with the control to detect any changes in the substrate peak and the appearance of any product peaks.
Mandatory Visualizations
Caption: Comparative pathway of enzymatic hydrolysis.
Caption: General experimental workflow for hydrolysis assays.
Conclusion
The comparison between the enzymatic hydrolysis of chitobiose and this compound highlights the critical role of substrate structure, particularly the presence of O-acetyl groups, in enzyme-substrate interactions. While chitobiose is readily cleaved by chitinolytic enzymes, its peracetylated form, this compound, is expected to be recalcitrant to hydrolysis due to steric hindrance. This difference has significant implications for the biological processing of acetylated polysaccharides and for the design of chemoenzymatic synthesis strategies. Further experimental studies are warranted to confirm the inferred resistance of this compound to enzymatic hydrolysis and to explore the potential of esterases to facilitate its deacetylation and subsequent cleavage.
References
- 1. Acetylated Xylan Degradation by Glycoside Hydrolase Family 10 and 11 Xylanases from the White-rot Fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-acetylation controls the glycosylation of bacterial serine-rich repeat glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitobiase, a new reporter enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Chitobiose Octaacetate and Other Chitin Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chitobiose Octaacetate's Performance Against Alternative Chitin-Derived Compounds, Supported by Experimental Data.
Chitin (B13524), the second most abundant polysaccharide in nature, and its derivatives have garnered significant interest in the biomedical field due to their biocompatibility, biodegradability, and diverse biological activities. Among these derivatives, this compound, a fully acetylated disaccharide, presents a unique profile compared to more commonly studied derivatives like chitosan (B1678972) and partially deacetylated chitooligosaccharides. This guide provides a detailed comparison of the biological activities of this compound against other chitin derivatives, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by available experimental data and methodologies.
Anti-Inflammatory Activity
Recent studies have demonstrated that the degree of acetylation plays a crucial role in the anti-inflammatory potential of chitooligosaccharides. Fully acetylated chitooligosaccharides (faCOS), such as this compound, have shown significant anti-inflammatory effects.
A key study directly compared the anti-inflammatory activity of faCOS with fully deacetylated (fdCOS) and partially acetylated (paCOS) chitooligosaccharides by measuring their ability to reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The results indicated that both faCOS and fdCOS were able to significantly reduce the production of TNF-α.[1][2]
| Chitin Derivative | Composition | Molecular Weight (kDa) | Concentration (µg/mL) | TNF-α Reduction (%) | Reference |
| This compound (as part of faCOS) | GlcNAc, (GlcNAc)₂, (GlcNAc)₃ | 0.2 - 1.2 | 250 | Significant reduction | [1][2] |
| Fully Deacetylated Chitooligosaccharides (fdCOS) | GlcN, (GlcN)₂, (GlcN)₃, (GlcN)₄ | 0.2 - 1.2 | 250 | Significant reduction | [1][2] |
| Partially Acetylated Chitooligosaccharides (paCOS) | Mixture of GlcNAc and GlcN oligomers | 0.2 - 1.2 | 250 | Less significant reduction | [1][2] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
Cell Culture and Stimulation: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. For the experiment, cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight. The cells are then pre-treated with different concentrations of the chitin derivatives (faCOS, fdCOS, paCOS) for 1 hour before being stimulated with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) to induce an inflammatory response.
Measurement of TNF-α: After 6 hours of incubation with LPS, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader. The percentage of TNF-α reduction is calculated by comparing the concentrations in the treated groups to the LPS-only control group.
Statistical Analysis: Data are typically presented as the mean ± standard deviation from at least three independent experiments. Statistical significance is determined using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test, with a p-value of less than 0.05 considered significant.
Caption: Workflow for assessing the anti-inflammatory activity of chitin derivatives.
Antimicrobial Activity
The antimicrobial properties of chitin derivatives are well-documented, particularly for chitosan, which is attributed to its polycationic nature at acidic pH. This positive charge interacts with the negatively charged cell membranes of microorganisms, leading to cell disruption. However, the effect of full acetylation, as in this compound, on antimicrobial activity is less clear and direct comparative studies are limited. Generally, a higher degree of deacetylation in chitosan is associated with stronger antimicrobial activity. Fully acetylated chitooligosaccharides may exhibit different mechanisms of action.
Below is a summary of available data from various studies. It is important to note that these results are not from direct comparative experiments and experimental conditions may vary.
| Chitin Derivative | Target Microorganism | Activity Metric (e.g., MIC in µg/mL) | Reference |
| This compound / faCOS | Data not available from direct comparative studies | - | - |
| Chitosan (Low Molecular Weight) | Escherichia coli | 1000 | [3] |
| Chitosan (Low Molecular Weight) | Staphylococcus aureus | 500 | [3] |
| Chitooligosaccharides (COS) | Escherichia coli | 1130 | [3] |
| Chitooligosaccharides (COS) | Staphylococcus aureus | 1060 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Microorganism Preparation: Bacterial strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
MIC Determination: The MIC is determined using a broth microdilution method in 96-well microtiter plates. Serial twofold dilutions of the chitin derivatives are prepared in the broth. An equal volume of the standardized bacterial suspension is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylated Chitosan Oligosaccharides Act as Antagonists against Glutamate-Induced PC12 Cell Death via Bcl-2/Bax Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide: Chitobiose Octaacetate vs. Peracetylated Chitobiose as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chitobiose octaacetate and peracetylated chitobiose for use as enzyme substrates. As research indicates, these terms are often used interchangeably to refer to the fully acetylated form of chitobiose. This document will, therefore, treat them as synonymous and focus on the enzymatic hydrolysis of fully acetylated chitobiose in comparison to its partially acetylated and non-acetylated counterparts.
Introduction to Acetylated Chitobiose Derivatives
Chitobiose, a disaccharide of β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, is a fundamental building block of chitin (B13524). Its acetylated derivatives are invaluable tools in studying the activity of chitinases, deacetylases, and other carbohydrate-active enzymes. The degree and pattern of acetylation significantly influence substrate recognition and enzyme kinetics. While "this compound" and "peracetylated chitobiose" both refer to a chitobiose molecule where all available hydroxyl and amino groups are acetylated, their handling and enzymatic susceptibility can be compared to the more commonly studied N,N'-diacetylchitobiose, where only the amino groups are acetylated.
Performance as Enzyme Substrates: A Comparative Analysis
Key Observations:
-
Chitinases (EC 3.2.1.14): These enzymes typically hydrolyze the β-(1,4)-glycosidic bonds in chitin and chitooligosaccharides. While many chitinases act on N,N'-diacetylchitobiose and longer, fully N-acetylated oligosaccharides, their activity on per-O-acetylated substrates like this compound can be significantly lower or absent. The bulky acetyl groups on the hydroxyl positions can cause steric hindrance in the enzyme's active site.
-
Chitin Deacetylases (EC 3.5.1.41): These enzymes catalyze the hydrolysis of N-acetamido bonds. Their activity is highly dependent on the pattern and degree of acetylation. Some deacetylases are active on fully N-acetylated chitooligosaccharides, but there is limited evidence of their activity on per-O-acetylated substrates.
-
Esterases (EC 3.1.1.-): Non-specific esterases may be capable of hydrolyzing the O-acetyl groups from this compound, but this is generally not the primary enzymatic activity of interest for studying chitin-modifying enzymes.
The following table summarizes the available quantitative data for the enzymatic hydrolysis of a closely related and well-studied substrate, N,N'-diacetylchitobiose, by a specific deacetylase. This data serves as a benchmark for what researchers might expect when investigating fully acetylated substrates.
Table 1: Kinetic Parameters for the Deacetylation of N,N'-diacetylchitobiose by Pyrococcus chitonophagus Deacetylase (Pch-Dac) [1]
| Substrate | Enzyme | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Optimal pH | Optimal Temperature (°C) |
| N,N'-diacetylchitobiose | Pch-Dac | 1.1 ± 0.1 | 420 ± 10 | 3.8 x 105 | 7.5 | >75 |
Note: This data is for N,N'-diacetylchitobiose, not this compound. Specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the enzymatic analysis of acetylated chitobiose substrates.
Protocol 1: General Chitinase (B1577495) Activity Assay using Chromogenic Substrates
This protocol is adapted for determining endochitinase activity using a synthetic, chromogenic substrate.
Materials:
-
Chitinase enzyme solution
-
Substrate: p-nitrophenyl β-D-N,N',N''-triacetylchitotriose
-
Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.0
-
Stop Solution: 0.4 M sodium carbonate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the p-nitrophenyl substrate in the assay buffer.
-
In a 96-well plate, add 50 µL of the substrate solution to each well.
-
Add 50 µL of the chitinase enzyme solution (at various concentrations) to the wells to initiate the reaction.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of released p-nitrophenol is proportional to the enzyme activity.
-
A standard curve using known concentrations of p-nitrophenol should be prepared to quantify the product.
Protocol 2: Chitin Deacetylase Activity Assay
This protocol is designed to measure the activity of chitin deacetylases by quantifying the released acetate (B1210297).
Materials:
-
Chitin deacetylase enzyme solution
-
Substrate: N,N'-diacetylchitobiose or fully acetylated chitobiose
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Acetate quantification kit (e.g., enzymatic assay kit using acetyl-CoA synthetase)
-
Microcentrifuge tubes
Procedure:
-
Prepare a solution of the acetylated chitobiose substrate in the assay buffer.
-
In microcentrifuge tubes, mix the substrate solution with the chitin deacetylase enzyme solution.
-
Incubate the reaction at the optimal temperature for the enzyme for a specific time.
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Centrifuge the tubes to pellet any denatured protein.
-
Use the supernatant to quantify the amount of released acetate using a commercial acetate quantification kit, following the manufacturer's instructions.
-
The amount of acetate produced is directly proportional to the deacetylase activity.
Visualizations
Enzymatic Hydrolysis Workflow
The following diagram illustrates the general workflow for an enzymatic hydrolysis experiment using an acetylated chitobiose substrate.
Caption: General workflow for enzymatic hydrolysis of acetylated chitobiose.
Logical Relationship of Acetylated Chitobiose Derivatives
This diagram shows the relationship between chitin, chitobiose, and its various acetylated forms.
Caption: Relationship between chitin, chitobiose, and its acetylated forms.
Conclusion
While "this compound" and "peracetylated chitobiose" are chemically identical, their utility as enzyme substrates is highly dependent on the specific enzyme being investigated. The extensive O-acetylation in these molecules can present significant steric challenges for the active sites of many chitinases and deacetylases, potentially leading to lower reaction rates compared to N,N'-diacetylchitobiose. Researchers should carefully consider the substrate specificity of their enzyme of interest. The experimental protocols and workflows provided in this guide offer a starting point for the systematic evaluation of these and other acetylated chitooligosaccharides as enzyme substrates. The lack of direct comparative kinetic data in the literature highlights an area for future research that would be of great value to the scientific community.
References
Unveiling Alternatives: A Comparative Guide to Chitinase Inhibitors Beyond Chitobiose Octaacetate
For researchers, scientists, and drug development professionals navigating the landscape of chitinase (B1577495) inhibition, moving beyond traditional compounds is crucial for novel discoveries. This guide provides an objective comparison of alternative small molecules and natural products to chitobiose octaacetate, supported by experimental data and detailed protocols to facilitate reproducible research.
Chitinases, enzymes that degrade the abundant biopolymer chitin (B13524), are pivotal in the life cycles of numerous organisms, including fungi, insects, and parasites. Their inhibition is a key strategy in the development of antifungal agents, insecticides, and therapeutics for inflammatory diseases like asthma.[1] While this compound has been a staple in these studies, a diverse array of alternative compounds offers unique properties and potent inhibitory activities. This guide delves into the performance of prominent alternatives, presenting a clear comparison to aid in the selection of the most suitable inhibitor for your research needs.
Comparative Inhibitory Activity of Chitinase Inhibitors
The efficacy of a chitinase inhibitor is paramount. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several alternative compounds against a variety of chitinases, providing a quantitative basis for comparison.
| Inhibitor | Target Chitinase | Source Organism | IC50 (µM) | Reference(s) |
| Argifin | Chitinase A (SmChiA) | Serratia marcescens | 0.025 | [2][3][4] |
| Chitinase B (SmChiB) | Serratia marcescens | 6.4 | [2][3][4] | |
| Chitinase B1 | Aspergillus fumigatus | 1.1 | [2][3][4] | |
| Human chitotriosidase | Homo sapiens | 4.5 | [2][3][4] | |
| Chitinase | Lucilia cuprina (blowfly) | 3.7 (at 37°C), 0.10 (at 20°C) | [2][5] | |
| Argadin | Chitinase | Lucilia cuprina (blowfly) | 0.15 (at 37°C), 0.0034 (at 20°C) | [6][7][8] |
| Allosamidin (B1666888) | Chitinase | Lucilia cuprina (blowfly) | 0.0023 (at 37°C), 0.0004 (at 20°C) | [7] |
| Chitinase | Candida albicans | 0.3 | [9][10] | |
| Chitinase A1 (AfChiA1) | Aspergillus fumigatus | 127 | [11] | |
| Various Arthropods | 0.1 - 1 | [12] | ||
| Various Fungi | 0.01 - 70 | [12] | ||
| Acetazolamide (B1664987) | Chitinase A1 (AfChiA1) | Aspergillus fumigatus | 164 | [11][13][14] |
| 8-Chlorotheophylline (B119741) | Chitinase A1 (AfChiA1) | Aspergillus fumigatus | 410 | [11][13] |
Key Classes of Alternative Chitinase Inhibitors
Beyond the data, understanding the classes of these alternative compounds is essential for rational experimental design.
-
Natural Products:
-
Allosamidin: A pseudotrisaccharide isolated from Streptomyces species, it is one of the most potent and widely studied chitinase inhibitors, acting as a competitive inhibitor of family 18 chitinases.[7]
-
Argifin and Argadin: These cyclic pentapeptides, produced by soil microorganisms, are also potent competitive inhibitors of family 18 chitinases.[2][6][7] Their unique structures offer a different scaffold for inhibitor design.
-
Styloguanidines and Cyclic Dipeptides: These compounds represent other classes of natural products with demonstrated chitinase inhibitory activity, expanding the chemical diversity available for screening.
-
-
Synthetic Compounds:
-
Thiazolidinones: This class of compounds has been explored for various biological activities, including chitinase inhibition, and offers a scaffold for synthetic modification to improve potency and selectivity.[15][16]
-
Xanthine and Purine Derivatives: Compounds like 8-chlorotheophylline have been identified as inhibitors of fungal chitinases, providing a starting point for the development of small molecule inhibitors.[11]
-
Acetazolamide and its Analogs: Initially identified as a carbonic anhydrase inhibitor, acetazolamide has been shown to inhibit fungal chitinases, demonstrating the potential for drug repositioning in chitinase inhibitor discovery.[11][17]
-
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for common chitinase inhibition assays.
Fluorometric Chitinase Inhibition Assay
This assay is highly sensitive and relies on the enzymatic cleavage of a fluorogenic substrate.
Materials:
-
Purified chitinase enzyme
-
Fluorogenic substrate: e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-diacetyl-chitobioside) or 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-triacetyl-chitotriose)[18][19]
-
Assay Buffer: e.g., Phosphate-Citrate Buffer, pH 5.2[20]
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Stop Solution: e.g., 0.2 M Sodium Carbonate or Glycine-NaOH buffer, pH 10.6[20][21]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)[18]
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In the wells of the 96-well plate, add a fixed amount of the chitinase enzyme solution.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity using the microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Colorimetric Chitinase Inhibition Assay (DNSA Method)
This method quantifies the reducing sugars released from the hydrolysis of a chitin substrate.
Materials:
-
Purified chitinase enzyme
-
Substrate: Colloidal chitin or other forms of chitin
-
Assay Buffer: e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0[21]
-
Test inhibitor
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the chitin substrate and the chitinase enzyme in the assay buffer.
-
Add various concentrations of the test inhibitor to the reaction mixtures. Include a control without inhibitor.
-
Incubate the mixtures at the optimal temperature and time for the enzyme.
-
Stop the enzymatic reaction by adding the DNSA reagent.
-
Boil the samples for a specific time (e.g., 5-15 minutes) to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm using a spectrophotometer.[22]
-
The amount of reducing sugar is proportional to the absorbance. Calculate the percentage of inhibition and the IC50 value as described for the fluorometric assay.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of chitinase inhibition is critical. The following diagrams illustrate a key signaling pathway involving mammalian chitinases and a typical experimental workflow for inhibitor screening.
References
- 1. Chitinase-Induced Airway Hyperreactivity and Inflammation in a Mouse Model of Nonallergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Argifin, a new chitinase inhibitor, produced by Gliocladium sp. FTD-0668. I. Taxonomy, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Argadin, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chitinase activity from Candida albicans and its inhibition by allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of multi-chitinase inhibitors cinnamyl thiazolidinone compounds as candidates for insect growth regulators via ligand-based optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chitinase inhibitors and synthesis and agricultural bioactivity of thiazolidinones: a review [nyxxb.cn]
- 17. Acetazolamide-based fungal chitinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 几丁质酶检测试剂盒,荧光 sufficient for 200 multiwell tests | Sigma-Aldrich [sigmaaldrich.com]
- 20. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ijsr.net [ijsr.net]
- 23. scispace.com [scispace.com]
Unveiling the Structure of Chitobiose Octaacetate: A Comparative Guide to Analytical Techniques
The precise three-dimensional structure of chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, is crucial for its application in carbohydrate chemistry and drug development. While X-ray crystallography is the gold standard for determining molecular structures with atomic resolution, its application to this compound has not been reported in publicly available literature. This guide provides a comparative overview of X-ray crystallography and powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this compound and similar acetylated oligosaccharides.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of these techniques, supported by experimental data and detailed protocols for the validation of acetylated carbohydrate structures.
Method Comparison: Crystallography, NMR, and Mass Spectrometry
The structural elucidation of a complex carbohydrate derivative like this compound relies on a combination of analytical methods. Each technique provides unique and complementary information.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas phase (after ionization) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, stereochemistry, conformation in solution, dynamic processes | Molecular weight, elemental composition, fragmentation patterns for sequencing |
| Strengths | Unambiguous determination of absolute configuration; high resolution | Provides detailed information about the molecule's structure and dynamics in solution; non-destructive | High sensitivity; requires very small sample amounts; can analyze complex mixtures |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow; structure may be influenced by crystal packing forces | Can be complex to interpret for large molecules; sensitivity is lower than MS | Does not provide information on 3D structure or stereochemistry directly |
Experimental Protocols
X-ray Crystallography of a Related Carbohydrate Derivative
While a specific protocol for this compound is unavailable, the following outlines a general procedure for the X-ray crystallographic analysis of a small organic molecule, adaptable for a crystalline sample of this compound.
1. Crystallization:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate (B1210297), or a mixture).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
2. Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Collect diffraction data using a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data to optimize atomic positions, and thermal parameters.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically employed.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the linkages between the sugar units and the positions of the acetyl groups.
-
3. Spectral Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the coupling constants to infer stereochemical relationships.
-
Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra. The HMBC spectrum is particularly useful for confirming the glycosidic linkage between the two sugar residues and the location of all eight acetate groups.
A study on sucrose (B13894) octaacetate, a similar peracetylated disaccharide, utilized high-resolution ¹H NMR to determine its solution conformation, demonstrating the utility of this technique for acetylated sugars.
Mass Spectrometry for Molecular Weight and Sequencing
Mass spectrometry provides the exact molecular weight and can be used to confirm the sequence of the sugar units.
1. Sample Preparation:
-
Dissolve a small amount (micrograms or less) of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile.
2. Ionization:
-
Introduce the sample into the mass spectrometer.
-
Ionize the sample using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
3. Mass Analysis:
-
Measure the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of this compound (C₂₈H₄₀N₂O₁₇, MW: 676.62 g/mol ).
4. Tandem MS (MS/MS) for Fragmentation Analysis:
-
Isolate the molecular ion.
-
Induce fragmentation through collision-induced dissociation (CID).
-
Analyze the m/z of the fragment ions. The fragmentation pattern can provide information about the glycosidic linkage and the loss of acetyl groups, confirming the overall structure. Fast Atom Bombardment (FAB) mass spectrometry has been successfully applied to the structural analysis of acetylated oligosaccharides, providing valuable fragmentation data for sequencing.[1][2]
Visualizing the Workflow
The following diagram illustrates a comprehensive workflow for the structural validation of a carbohydrate derivative like this compound, integrating multiple analytical techniques.
Caption: A logical workflow for the structural validation of this compound.
Conclusion
While a definitive X-ray crystal structure for this compound remains to be published, a combination of modern analytical techniques provides a robust framework for its structural validation. Mass spectrometry is indispensable for confirming the molecular weight and elemental composition with high accuracy. NMR spectroscopy offers an unparalleled view of the molecule's connectivity and conformation in a solution state, which is often more biologically relevant. The synergistic use of these methods allows for a comprehensive structural characterization, providing the necessary confidence for researchers in the fields of chemical synthesis, drug discovery, and materials science. Should a single crystal be obtained, X-ray crystallography would provide the ultimate atomic-level confirmation of its three-dimensional architecture.
References
- 1. Characterization of acetylated and acetolyzed glycoprotein high-mannose core oligosaccharides by fast-atom-bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast-atom-bombardment mass spectrometry and electron-impact direct-probe mass spectrometry in the structural analysis of oligosaccharides with special reference to the poly(N-acetyl-lactosamine) series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chitobiose Octaacetate: Chemical vs. Chemoenzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, is a valuable building block in carbohydrate chemistry and a precursor for the synthesis of various bioactive molecules and materials. Its efficient synthesis is crucial for advancing research in areas such as drug delivery, glycobiology, and materials science. This guide provides a comparative analysis of two primary synthetic routes to this compound: a direct chemical approach through acetolysis of chitin (B13524) and a chemoenzymatic strategy involving the enzymatic hydrolysis of chitin followed by chemical acetylation.
At a Glance: Comparing Synthetic Routes
| Parameter | Direct Chemical Synthesis (Acetolysis) | Chemoenzymatic Synthesis |
| Starting Material | Chitin | Chitin |
| Key Steps | Single-step acetolysis of chitin | 1. Enzymatic hydrolysis of chitin to chitobiose2. Chemical acetylation of chitobiose |
| Overall Yield | ~51.3% | Up to ~92% (based on 96% yield for chitobiose and assuming ~96% for acetylation) |
| Purity of Intermediate | Not applicable (direct conversion) | >99% for chitobiose |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Mild (enzymatic step), Standard (acetylation step) |
| Environmental Impact | Higher (use of strong acids and solvents) | Lower (enzymatic step is greener) |
| Process Complexity | Simple one-pot reaction | Two distinct steps requiring enzyme production/purification and subsequent chemical reaction |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the direct chemical and chemoenzymatic synthesis of this compound.
Caption: Chemoenzymatic synthesis of this compound.
Caption: Direct chemical synthesis of this compound.
Experimental Protocols
Route 1: Chemoenzymatic Synthesis
This two-step process combines the specificity of enzymatic catalysis with the efficiency of chemical acetylation.
Step 1: Enzymatic Production of Chitobiose from Chitin
This protocol is adapted from the work of Thomas et al. (2022), who reported a high-yield process for producing high-purity chitobiose.[1][2]
a) Preparation of Colloidal Chitin:
-
Slowly add 20 grams of chitin flakes to 150 mL of 12 M hydrochloric acid with continuous stirring in a 1000-mL glass beaker.
-
Stir the mixture overnight at 25 °C.
-
Centrifuge the suspension at 3,924 xg for 30-60 minutes at 4 °C and discard the supernatant.
-
Wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is approximately 7.0.
-
Air-dry the resulting colloidal chitin in an oven at 60 °C and then grind it into a fine powder using a mortar and pestle.
b) Enzymatic Hydrolysis:
-
In a 1-liter Erlenmeyer flask, combine 1 gram of the dried colloidal chitin, 20,000 units (4 mg) of endochitinase (e.g., from Vibrio campbellii), and 8 mg of bovine serum albumin (BSA) in 1 liter of 0.1 M sodium acetate buffer (pH 5.5).
-
Incubate the mixture for 24 hours at 30 °C with agitation.
-
After incubation, centrifuge the reaction mixture at 2,359 xg for 40 minutes at 4 °C to remove any unreacted chitin.
-
Concentrate the supernatant using a centrifugal concentrator with a 30 kDa molecular weight cut-off filter.
-
The resulting solution contains chitobiose with a reported purity of >99% and a yield of approximately 96%.[1][2] This can be further purified by preparative HPLC if necessary.
Step 2: Chemical Acetylation of Chitobiose
This general procedure for the acetylation of disaccharides can be applied to chitobiose.
a) Acetylation Reaction:
-
In a round-bottom flask, suspend the dried chitobiose (1 equivalent) in acetic anhydride (10 equivalents).
-
Add anhydrous sodium acetate (1 equivalent) to the suspension.
-
Heat the mixture at 100 °C for 2 hours with stirring.
-
Allow the reaction mixture to cool to room temperature.
b) Work-up and Purification:
-
Pour the cooled reaction mixture into ice water with vigorous stirring to precipitate the this compound.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.
Route 2: Direct Chemical Synthesis (Acetolysis of Chitin)
This method provides a more direct, one-step conversion of chitin to this compound, as reported by Oguri and Tejima (1980), with a yield of 51.3%.
a) Acetolysis Reaction:
-
Suspend finely powdered chitin in a mixture of acetic anhydride and glacial acetic acid.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.
-
After the addition of sulfuric acid is complete, continue to stir the reaction mixture at room temperature for a specified period (e.g., 2 hours).
b) Work-up and Purification:
-
Pour the reaction mixture into a large volume of ice water to precipitate the acetylated products.
-
Collect the precipitate by filtration and wash it extensively with water until the filtrate is neutral.
-
The crude product is a mixture of acetylated chitooligosaccharides.
-
Isolate the this compound from the mixture using fractional crystallization or column chromatography on silica (B1680970) gel.
Comparative Analysis
The chemoenzymatic route offers a significantly higher overall yield and produces an intermediate (chitobiose) of exceptional purity.[1][2] The enzymatic hydrolysis step is conducted under mild conditions, reducing the potential for side reactions and the generation of hazardous waste. This makes it a more environmentally friendly or "greener" approach. However, this route is a two-step process that requires the availability of a specific and active chitinase, which may involve protein expression and purification, adding to the complexity and cost.
Conclusion
For researchers prioritizing high yield, purity, and a more sustainable synthetic strategy, the chemoenzymatic route is the superior choice, provided a suitable chitinase is accessible. The ability to produce a highly pure chitobiose intermediate simplifies the final purification of this compound.
Conversely, for applications where a moderate yield is acceptable and process simplicity is paramount, or where enzymatic resources are limited, the direct chemical synthesis via acetolysis offers a viable and more straightforward alternative. The choice between these two routes will ultimately depend on the specific requirements of the research, including the desired scale of synthesis, purity standards, available resources, and environmental considerations.
References
A Comparative Guide to the Spectroscopic Analysis of Chitobiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key spectroscopic data for chitobiose octaacetate, a fully acetylated derivative of chitobiose. To offer a comprehensive analytical perspective, its spectral characteristics are compared with those of two structurally related and commercially available disaccharide octaacetates: cellobiose (B7769950) octaacetate and sucrose (B13894) octaacetate. This comparison aims to aid researchers in the identification, characterization, and quality control of these important carbohydrate derivatives.
Spectroscopic Data Comparison
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~3280-3300 (N-H stretch, amide), ~1750 (C=O stretch, ester), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1230 (C-O stretch, ester), ~1040 (C-O stretch, ether) | Amide, Ester, Glycosidic Linkage |
| Cellobiose Octaacetate | ~1750 (C=O stretch, ester), ~1230 (C-O stretch, ester), ~1060 (C-O stretch, ether)[1] | Ester, Glycosidic Linkage |
| Sucrose Octaacetate | 1751, 1736 (C=O stretch, ester) | Ester, Glycosidic Linkage |
Table 2: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Adducts in ESI-MS (m/z) |
| This compound | C₂₈H₄₀N₂O₁₇ | 676.62 | [M+H]⁺: 677.2, [M+Na]⁺: 699.2, [M+K]⁺: 715.2 |
| Cellobiose Octaacetate | C₂₈H₃₈O₁₉ | 678.59 | [M+H]⁺: 679.2, [M+Na]⁺: 701.2, [M+K]⁺: 717.2 |
| Sucrose Octaacetate | C₂₈H₃₈O₁₉ | 678.59 | [M+H]⁺: 679.2, [M+Na]⁺: 701.2, [M+K]⁺: 717.2 |
Table 3: ¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~5.5-6.0 (d), ~5.0-5.4 (m), ~4.0-4.8 (m), ~3.6-3.9 (m), ~1.9-2.2 (s, multiple) | Anomeric protons, Ring protons, N-H, Acetyl protons |
| Cellobiose Octaacetate | 6.26 (d, 1H), 5.44 (t, 1H), 5.15 (t, 1H), 5.09 (t, 1H), 4.95-5.02 (m, 2H), 4.52 (d, 1H), 4.40-4.48 (m, 2H), 4.05-4.12 (m, 2H), 3.80 (ddd, 1H), 3.68 (ddd, 1H), 1.99-2.18 (multiple s, 24H) | Anomeric protons, Ring protons, Acetyl protons |
| Sucrose Octaacetate | 5.69 (d, 1H), 5.45 (m, 2H), 5.37 (t, 1H), 5.08 (t, 1H), 4.88 (dd, 1H), 4.16-4.33 (m, 5H), 2.02-2.18 (multiple s, 24H) | Anomeric protons, Ring protons, Acetyl protons |
Table 4: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~169-172 (C=O, multiple), ~95-105 (Anomeric C), ~70-80 (Ring C), ~60-65 (CH₂OAc), ~50-55 (C-2), ~20-23 (CH₃, multiple) | Carbonyl, Anomeric, Ring, Methylene, C-N, Acetyl carbons |
| Cellobiose Octaacetate | 168.9-170.5 (C=O, multiple), 101.0 (Anomeric C), 89.0, 76.1, 73.0, 72.0, 71.7, 70.8, 69.4, 67.8 (Ring C), 61.6, 61.4 (CH₂OAc), 20.5-20.9 (CH₃, multiple) | Carbonyl, Anomeric, Ring, Methylene, Acetyl carbons |
| Sucrose Octaacetate | 169.5-170.6 (C=O, multiple), 104.1 (Anomeric C), 90.1, 79.2, 75.9, 75.2, 70.4, 69.8, 68.6, 68.4 (Ring C), 63.7, 63.0, 61.9 (CH₂OAc), 20.6 (CH₃, multiple) | Carbonyl, Anomeric, Ring, Methylene, Acetyl carbons |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and elemental formula of the compound.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10 µg/mL.
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. Data is typically acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and stereochemistry.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).
-
Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used to obtain a one-dimensional spectrum.
-
Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans are typically required. Proton decoupling is employed to simplify the spectrum and improve sensitivity.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a carbohydrate derivative like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
Safety Operating Guide
Proper Disposal of Chitobiose Octaacetate: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Chitobiose octaacetate, a non-hazardous substance, emphasizing operational and logistical best practices.
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It presents no significant health, fire, or reactivity hazards.[1] However, standard laboratory chemical handling and disposal protocols should always be observed to maintain a safe working environment.
Safety and Hazard Data
The following table summarizes the key safety information for this compound.
| Hazard Category | Rating/Value | System/Notes |
| Health Hazard | 0 | NFPA/HMIS |
| Fire Hazard | 0 | NFPA/HMIS |
| Reactivity Hazard | 0 | NFPA/HMIS |
| GHS Classification | Not Classified | According to GHS |
| Personal Protective Equipment | Standard laboratory attire (lab coat, safety glasses, gloves) is recommended as a usual precautionary measure for handling chemicals.[1] | - |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water.[1] | - |
Disposal Protocol
The primary consideration for the disposal of this compound is to prevent its entry into the environment, particularly waterways.[1] Although not classified as hazardous, it should be disposed of as chemical waste through an approved institutional or commercial waste disposal service.
Step-by-Step Disposal Procedure:
-
Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the substance (e.g., glass or high-density polyethylene).
-
Label the container clearly as "Waste this compound."
-
-
Storage:
-
Store the waste container in a designated chemical waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Institutional Waste Management:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management personnel.
-
Inform them of the waste you have accumulated and request a pickup.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
-
Documentation:
-
Maintain a log of the amount of this compound waste generated and disposed of.
-
Keep records of all communications and documentation related to the waste disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of non-hazardous this compound.
References
Personal protective equipment for handling Chitobiose octaacetate
For immediate reference, this guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Chitobiose octaacetate. Adherence to these protocols is essential for maintaining a safe laboratory environment. While this compound is not classified as a hazardous substance, standard precautionary measures for handling chemicals should always be observed.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for specific laboratory procedures involving this compound.[2] However, the following table outlines the recommended minimum PPE to be worn.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 approved | Protects eyes from airborne particles and accidental splashes.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Provides protection against incidental skin contact.[2][3] Although specific material recommendations are unavailable due to a lack of testing, nitrile gloves are a standard for handling non-hazardous chemicals.[1][3] |
| Body Protection | Laboratory Coat | Cotton or cotton/polyester blend | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | N95 Dust Mask | NIOSH-approved | Recommended when weighing or handling the powder outside of a ventilated enclosure to prevent inhalation of aerosolized particles.[2] |
| General Attire | Long Pants and Closed-Toe Shoes | N/A | Standard laboratory practice to protect against spills and physical hazards.[3][4][5] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
When handling quantities that may generate dust, work in a well-ventilated area.[6] For procedures with a higher risk of aerosolization, such as weighing, use a chemical fume hood or a ventilated balance enclosure.[2][3]
-
Ensure safety showers and eyewash stations are readily accessible.[2][7]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Avoid the formation and inhalation of dust.[6]
-
Do not handle chemicals with bare hands; always use appropriate gloves.[8]
-
After handling, wash hands and face thoroughly.[2]
-
Do not eat, drink, or apply cosmetics in the laboratory.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] A storage temperature of 4°C is recommended.[9]
-
Keep away from strong acids and bases.[2]
Disposal Plan
-
Spills: In case of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[2] Place the collected material into a suitable, labeled container for disposal.[2][6]
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.[3] Empty containers should be treated as chemical waste.[2]
Experimental Workflow: Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. csub.edu [csub.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. List of preventive measures to be applied in the sugar industry | Palamatic Process [palamaticprocess.com]
- 8. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 9. cdn.usbio.net [cdn.usbio.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
